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  • Product: Isoamyl 2-octynoate
  • CAS: 68555-60-2

Core Science & Biosynthesis

Foundational

The Biological Versatility of Acetylenic Esters: A Technical Guide for Drug Discovery Professionals

Abstract Acetylenic esters represent a unique class of organic molecules characterized by the presence of a carbon-carbon triple bond in conjugation with an ester functionality. This structural motif imparts distinct ele...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Acetylenic esters represent a unique class of organic molecules characterized by the presence of a carbon-carbon triple bond in conjugation with an ester functionality. This structural motif imparts distinct electronic and steric properties, rendering them highly reactive and capable of participating in a diverse array of chemical transformations. In the realm of medicinal chemistry and drug discovery, acetylenic esters have emerged as privileged scaffolds, exhibiting a broad spectrum of biological activities. Their utility spans from potent enzyme inhibitors to promising anticancer and antimicrobial agents. This technical guide provides a comprehensive overview of the biological activities of acetylenic esters, delving into their mechanisms of action, structure-activity relationships, and the experimental methodologies employed to evaluate their therapeutic potential. It is designed to serve as an in-depth resource for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Unique Chemical Reactivity of Acetylenic Esters

The defining feature of an acetylenic ester is the alkyne group positioned adjacent to the carbonyl of an ester. This arrangement results in a highly electrophilic triple bond, susceptible to nucleophilic attack. This inherent reactivity is the cornerstone of their diverse biological activities, allowing them to interact with and modify biological macromolecules with a high degree of specificity. The electron-withdrawing nature of the ester group further enhances the electrophilicity of the alkyne, making it a potent Michael acceptor. This reactivity profile underpins many of their observed biological effects, which often involve covalent modification of target proteins or nucleic acids.

Naturally occurring acetylenic compounds are found in various organisms, including plants, fungi, and marine invertebrates, and many exhibit significant biological activities such as antitumor, antibacterial, antimicrobial, and antifungal properties.[1][2][3] This has spurred considerable interest in the synthesis and biological evaluation of novel acetylenic esters as potential therapeutic agents.

Mechanisms of Biological Action

The biological activity of acetylenic esters is primarily attributed to their ability to act as versatile chemical probes within a biological system. Their mechanisms of action can be broadly categorized into two main pathways: covalent modification of biomolecules and non-covalent interactions with enzyme active sites.

Covalent Modification via Michael Addition

The electron-deficient triple bond of acetylenic esters makes them excellent Michael acceptors. In a biological context, nucleophilic residues on proteins, such as the thiol group of cysteine, the imidazole group of histidine, or the amino group of lysine, can readily attack the β-carbon of the acetylenic ester. This results in the formation of a stable covalent adduct, which can lead to irreversible inhibition of enzyme activity or disruption of protein function.

Michael_Addition cluster_0 Biological System Acetylenic_Ester Acetylenic Ester (Electrophile) Covalent_Adduct Covalent Adduct (Modified Biomolecule) Acetylenic_Ester->Covalent_Adduct Michael Addition Nucleophilic_Residue Nucleophilic Residue (e.g., Cys, His, Lys) Nucleophilic_Residue->Covalent_Adduct caption Figure 1: Michael Addition Mechanism.

Figure 1: Covalent modification of a biological nucleophile by an acetylenic ester via Michael addition.

Cycloaddition Reactions

In addition to Michael addition, the acetylenic moiety can participate in cycloaddition reactions, such as [4+2] (Diels-Alder) and [3+2] cycloadditions, with suitable dienes or 1,3-dipoles present in biological systems. These reactions can lead to the formation of stable cyclic adducts with proteins or nucleic acids, thereby altering their structure and function.

Enzyme Inhibition

Acetylenic esters have been identified as potent inhibitors of various enzymes, playing crucial roles in different disease pathologies.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease. Acetylenic esters can act as inhibitors of AChE, with their activity being influenced by the nature of the ester and the substituents on the acetylenic backbone.[5][6][7] The inhibitory mechanism can be either reversible or irreversible, often involving interactions with the enzyme's active site.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast array of xenobiotics, including drugs.[8] Inhibition of CYP enzymes can lead to significant drug-drug interactions. Acetylenic compounds, including esters, are known to be mechanism-based inhibitors of various CYP isoforms.[9][10][11] The inhibition often proceeds via the formation of a reactive ketene intermediate upon oxidation of the acetylene by the CYP enzyme. This ketene can then acylate the apoprotein or the heme prosthetic group, leading to irreversible inactivation.

CYP450_Inhibition cluster_0 CYP450 Catalytic Cycle Acetylenic_Ester Acetylenic Ester CYP450 Cytochrome P450 Acetylenic_Ester->CYP450 Binding Reactive_Intermediate Reactive Ketene Intermediate CYP450->Reactive_Intermediate Oxidation Inactive_CYP450 Inactive CYP450 (Covalent Adduct) Reactive_Intermediate->Inactive_CYP450 Covalent Modification caption Figure 2: CYP450 Inhibition Pathway.

Figure 2: Mechanism-based inhibition of cytochrome P450 by an acetylenic ester.

Biological Activities of Acetylenic Esters

The unique reactivity of acetylenic esters translates into a wide range of biological activities, with significant potential in therapeutic applications.

Anticancer Activity

A significant body of research has focused on the anticancer properties of acetylenic compounds.[2][3][12] Several synthetic and naturally derived acetylenic esters have demonstrated potent cytotoxicity against a variety of cancer cell lines.[1][3][13] The mechanism of their anticancer action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Compound ClassCancer Cell LineIC50 (µM)Reference
Diterpene Oxime EstersHCT-116 (Colon)8.9 - 9.4[3]
Diterpene Oxime EstersPC3 (Prostate)6.2 - 9.2[3]
1'S-1'-Acetoxychavicol Acetate (ACA)A549 (Lung)21.66 (72h)[13]
Artemisinin-Triazole Hybrids (Ester Linker)HeLa (Cervical)2.7 - 40[14]

Table 1: Examples of acetylenic ester derivatives and their cytotoxic activity against various cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Acetylenic esters have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[15] Their antimicrobial action is often attributed to their ability to disrupt cell membrane integrity or inhibit essential metabolic enzymes.

Compound ClassMicroorganismMIC (µM)Reference
Ester-based Gemini SurfactantsS. aureus≤ 156[15]
Ester-based Gemini SurfactantsC. albicans≤ 156[15]
4-Acylaminobenzenethiosulfoacid S-estersA. fumigatus0.05 - 0.08[16]

Table 2: Examples of ester-containing compounds with antimicrobial activity. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocols for Biological Evaluation

The assessment of the biological activity of acetylenic esters involves a series of well-established in vitro assays.

Synthesis of Acetylenic Esters

The synthesis of acetylenic esters can be achieved through various organic transformations. A common method involves the esterification of an acetylenic carboxylic acid or the reaction of an alcohol with an acetylenic acid chloride or anhydride. Another approach is the nucleophilic addition of an alcohol to an activated alkyne.[17]

General Protocol for Esterification:

  • Dissolve the acetylenic carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) (1.1 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

  • Add the corresponding alcohol (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired acetylenic ester.

Synthesis_Workflow Start Start: Acetylenic Carboxylic Acid + Alcohol Reaction Esterification Reaction (Coupling Agent, Catalyst) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Extraction, Washing) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Acetylenic Ester Purification->Product caption Figure 3: General Synthesis Workflow.

Figure 3: A generalized workflow for the synthesis of acetylenic esters via esterification.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[18][19][20][21][22]

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the acetylenic ester dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-590 nm.[2][20][23]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity Assessment: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[24][25][26][27]

Protocol for Broth Microdilution:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.

  • Serial Dilution: Perform a two-fold serial dilution of the acetylenic ester in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the acetylenic ester that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of acetylenic esters and their biological activity is crucial for the rational design of more potent and selective therapeutic agents.

  • Nature of the Ester Group: The size, lipophilicity, and electronic properties of the alcohol moiety of the ester can significantly influence biological activity. For instance, in the context of acetylcholinesterase inhibition, modifications to the ester group can affect the binding affinity to the enzyme's active site.[4][5]

  • Substituents on the Acetylenic Backbone: The presence and nature of substituents on the carbon atoms of the triple bond can modulate the reactivity and steric profile of the molecule. For example, in the case of cytochrome P450 inhibition, aryl acetylenes often exhibit different inhibitory profiles compared to alkyl acetylenes.[10]

  • Overall Molecular Framework: The overall topology and physicochemical properties of the molecule, such as its size, shape, and lipophilicity, play a critical role in its ability to reach and interact with its biological target.

Conclusion and Future Perspectives

Acetylenic esters represent a fascinating and highly versatile class of compounds with a rich and diverse biological activity profile. Their inherent chemical reactivity, particularly their ability to act as Michael acceptors and participate in cycloaddition reactions, provides a powerful tool for the covalent modification of biological targets. This has led to the discovery of potent enzyme inhibitors, as well as promising anticancer and antimicrobial agents.

The continued exploration of the chemical space of acetylenic esters, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, holds great promise for the development of novel and effective therapeutics. Future research in this area will likely focus on the design of more selective and potent acetylenic esters with improved pharmacokinetic and pharmacodynamic properties. The application of advanced synthetic methodologies and computational modeling will undoubtedly accelerate the discovery and optimization of new drug candidates from this remarkable class of molecules.

References

  • Science.gov. (n.d.). cytotoxicity ic50 values: Topics by Science.gov. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). IC 50 values of ACA in various human cancer cell lines at different incubation periods. Retrieved February 24, 2024, from [Link]

  • Bakshi, S. (2025, September 25). MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration.
  • de Oliveira, J. A. C., et al. (2023). Semisynthesis and Cytotoxic Activities of Novel Oxime Ester Derivatives of the Diterpene Stemodin. Journal of the Brazilian Chemical Society, 34(11), 1-8. [Link]

  • ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel aza-artemisinin derivatives. Retrieved February 24, 2024, from [Link]

  • Costa, E. C., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(23), 16909. [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). (PDF) Acetylenic Terrestrial Anticancer Agents. Retrieved February 24, 2024, from [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and antimicrobial properties of 4-acylaminobenzenethiosulfoacid S-esters. Retrieved February 24, 2024, from [Link]

  • Järv, J., Kesvatera, T., & Aaviksaar, A. (1976). Structure-activity relationships in acetylcholinesterase reactions. Hydrolysis of non-ionic acetic esters. European Journal of Biochemistry, 67(2), 315–322. [Link]

  • Boster Biological Technology. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved February 24, 2024, from [Link]

  • National Center for Biotechnology Information. (n.d.). Structure-activity relationships and binding mode in the human acetylcholinesterase active site of pseudo-irreversible inhibitors related to xanthostigmine. Retrieved February 24, 2024, from [Link]

  • ACS Publications. (n.d.). Aryl Acetylenes as Mechanism-Based Inhibitors of Cytochrome P450-Dependent Monooxygenase Enzymes. Retrieved February 24, 2024, from [Link]

  • MDPI. (2024, January 30). Synthesis and Evaluation of Antimicrobial Activity of the Rearranged Abietane Prattinin A and Its Synthetic Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Acetylenes: cytochrome P450 oxidation and mechanism-based enzyme inactivation. Retrieved February 24, 2024, from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). Antimicrobial activity in vitro, MIC values expressed in μM for all.... Retrieved February 24, 2024, from [Link]

  • ResearchGate. (n.d.). MTT Proliferation Assay Protocol. Retrieved February 24, 2024, from [Link]

  • MDPI. (n.d.). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Retrieved February 24, 2024, from [Link]

  • ScienceDirect. (n.d.). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Retrieved February 24, 2024, from [Link]

  • MDPI. (n.d.). Enzyme Activity of Natural Products on Cytochrome P450. Retrieved February 24, 2024, from [Link]

  • Google Patents. (n.d.). EP0949226A1 - Process for the preparation of acetylene derivatives.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Retrieved from [Link]

  • MDPI. (n.d.). Surface and Antimicrobial Properties of Ester-Based Gemini Surfactants. Retrieved February 24, 2024, from [Link]

  • YouTube. (2019, March 16). P450 Enzyme System (Inducers, Inhibitors, & Subtypes). Retrieved from [Link]

  • Pharmacy 180. (n.d.). Structural Activity Relationship - Cholinergic Drugs. Retrieved February 24, 2024, from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • Hamdan, I. H., & Tomma, J. H. (2024). Synthesis, Characterization and Antimicrobial Evaluation for New Esters Derivatives Containing Two 1, 3, 4-Oxadiazole Units. Iraqi Journal of Science, 65(4), 1800-1812. [Link]

Sources

Exploratory

An In-Depth Technical Guide to Investigating the Potential Biological Targets of Isoamyl 2-Octynoate

For Researchers, Scientists, and Drug Development Professionals Abstract Isoamyl 2-octynoate, a molecule with established applications in the fragrance industry, presents an intriguing profile for further biological inve...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoamyl 2-octynoate, a molecule with established applications in the fragrance industry, presents an intriguing profile for further biological investigation. While direct studies on its specific molecular targets are limited, its structural features, particularly the 2-alkynoic acid ester moiety, suggest a range of potential interactions with biological systems. This guide provides a comprehensive framework for elucidating these potential targets, drawing upon existing knowledge of structurally related compounds and outlining a robust, multi-pronged experimental strategy. We will delve into the hypothesized targeting of microbial fatty acid biosynthesis and explore other potential interactions, providing detailed, field-proven protocols for antimicrobial susceptibility testing, direct enzyme inhibition assays, and cell-based nuclear receptor screening. This document is intended to serve as a roadmap for researchers seeking to unlock the full biological and therapeutic potential of isoamyl 2-octynoate and its chemical class.

Introduction: The Chemical and Biological Landscape of Isoamyl 2-Octynoate

Isoamyl 2-octynoate (CAS 68555-60-2) is an ester with the molecular formula C13H22O2.[1][2] Its structure is characterized by an eight-carbon alkynoic acid, 2-octynoic acid, esterified with isoamyl alcohol. This combination of a reactive alkyne function and a lipophilic character underpins its potential for specific biological interactions. While its current use is predominantly in perfumery, the broader class of 2-alkynoic acids has demonstrated significant biological activities, most notably as antimicrobial agents.[3]

The rationale for investigating the biological targets of isoamyl 2-octynoate is twofold. Firstly, understanding its mechanism of action can inform the development of novel therapeutic agents, particularly in the antimicrobial space. Secondly, a thorough toxicological and pharmacological profiling is essential for ensuring its safe use in consumer products. This guide will provide the scientific underpinning and practical methodologies for such an investigation.

Hypothesized Biological Targets: From Microbes to Mammalian Cells

Based on the chemical structure of isoamyl 2-octynoate and the known activities of related compounds, we can formulate several hypotheses regarding its potential biological targets.

Primary Hypothesis: Inhibition of Microbial Fatty Acid Biosynthesis

The most compelling hypothesis for the biological activity of isoamyl 2-octynoate stems from the well-documented antimicrobial properties of 2-alkynoic acids.[3] These compounds are known to interfere with fatty acid synthesis (FAS) in bacteria, a pathway that is essential for building cell membranes and as a source of signaling molecules.[4] The bacterial FAS system (Type II) is structurally distinct from its mammalian counterpart (Type I), offering a potential for selective toxicity.[4]

The proposed mechanism involves the inhibition of key enzymes in the FAS-II pathway. For instance, 2-alkynoic acids have been shown to inhibit the activity of β-ketoacyl-acyl carrier protein synthase (FabH) and enoyl-acyl carrier protein reductase (FabI).[5]

Below is a conceptual diagram of the bacterial fatty acid synthesis (FAS-II) pathway, highlighting potential targets for isoamyl 2-octynoate.

FAS_II_Pathway cluster_initiation Initiation cluster_elongation Elongation Cycle cluster_key Potential Inhibition by Isoamyl 2-octynoate Acetyl-CoA Acetyl-CoA FabH FabH (β-ketoacyl-ACP synthase III) Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Malonyl-CoA->Malonyl-ACP FabD Malonyl-ACP->FabH Condensation Acetoacetyl-ACP Acetoacetyl-ACP FabH->Acetoacetyl-ACP β-hydroxyacyl-ACP β-hydroxyacyl-ACP Acetoacetyl-ACP->β-hydroxyacyl-ACP Reduction (NADPH) trans-2-enoyl-ACP trans-2-enoyl-ACP β-hydroxyacyl-ACP->trans-2-enoyl-ACP Dehydration Acyl-ACP Acyl-ACP trans-2-enoyl-ACP->Acyl-ACP Reduction (NADPH) FabF_B FabF/B (β-ketoacyl-ACP synthase I/II) Acyl-ACP->FabF_B Fatty Acids Fatty Acids Acyl-ACP->Fatty Acids Termination FabG FabG (β-ketoacyl-ACP reductase) FabZ FabZ (β-hydroxyacyl-ACP dehydratase) FabI FabI (Enoyl-ACP reductase) FabF_B->Acetoacetyl-ACP Condensation Malonyl-ACP_elong Malonyl-ACP Malonyl-ACP_elong->FabF_B Target1 Key Condensing Enzymes Target2 Other Cycle Enzymes

Caption: Bacterial Fatty Acid Synthesis (FAS-II) Pathway with Potential Targets.

Secondary Hypotheses: Broader Biological Interactions

Given its lipophilic nature, isoamyl 2-octynoate could potentially interact with other biological targets, including:

  • Nuclear Receptors: These are ligand-activated transcription factors that regulate a host of physiological processes. Many nuclear receptors have large, hydrophobic ligand-binding pockets that can accommodate a variety of small molecules.

  • Enzymes involved in lipid metabolism: Beyond fatty acid synthesis, other enzymes involved in lipid signaling and metabolism could be potential targets.

These secondary hypotheses warrant investigation to build a complete biological profile of the molecule.

Experimental Workflows for Target Identification and Validation

A systematic and tiered approach is crucial for efficiently identifying and validating the biological targets of isoamyl 2-octynoate. The following experimental workflows provide a logical progression from broad phenotypic screening to specific molecular interaction studies.

Workflow 1: Antimicrobial Susceptibility Testing

The first step is to determine if isoamyl 2-octynoate exhibits antimicrobial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose.[6][7][8]

MIC_Workflow Start Start Prepare_Stock Prepare Stock Solution of Isoamyl 2-octynoate in a suitable solvent (e.g., DMSO) Start->Prepare_Stock Serial_Dilution Perform 2-fold Serial Dilutions in a 96-well microtiter plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Serial_Dilution->Inoculate_Plate Inoculum_Prep Prepare Standardized Bacterial/Fungal Inoculum (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculate_Plate Incubate Incubate at Optimal Temperature and Duration (e.g., 37°C for 18-24h for bacteria) Inoculate_Plate->Incubate Read_Results Determine MIC: Lowest concentration with no visible growth Incubate->Read_Results End End Read_Results->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Detailed Protocol: Broth Microdilution MIC Assay [9][10]

  • Preparation of Reagents:

    • Prepare a stock solution of isoamyl 2-octynoate (e.g., 10 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Prepare sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

    • Culture the test microorganisms overnight and then dilute to achieve a turbidity equivalent to a 0.5 McFarland standard. This should be further diluted to yield a final inoculum of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Assay Procedure:

    • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

    • Add 100 µL of the isoamyl 2-octynoate stock solution to the first well and perform a 2-fold serial dilution across the plate.

    • Add 10 µL of the prepared microbial inoculum to each well.

    • Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

  • Incubation and Reading:

    • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.[7]

    • The MIC is determined as the lowest concentration of isoamyl 2-octynoate that completely inhibits visible growth of the microorganism.

Causality and Self-Validation: This assay directly links the presence of the compound to the inhibition of microbial growth. The inclusion of positive and negative controls ensures the validity of the results, confirming that the broth supports growth and that the compound is responsible for any observed inhibition.

Workflow 2: Direct Enzyme Inhibition Assay - Fatty Acid Synthase (FAS)

If antimicrobial activity is confirmed, the next logical step is to investigate the primary hypothesis: inhibition of fatty acid synthesis. A direct enzyme inhibition assay using a purified FAS enzyme is the most direct way to test this.[11]

FAS_Inhibition_Workflow Start Start Prepare_Reagents Prepare Assay Buffer, Purified FAS Enzyme, Substrates (Acetyl-CoA, Malonyl-CoA, NADPH), and Isoamyl 2-octynoate dilutions Start->Prepare_Reagents Assay_Setup In a microplate, combine buffer, enzyme, and varying concentrations of Isoamyl 2-octynoate Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate enzyme with inhibitor Assay_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding substrates Pre_incubation->Initiate_Reaction Monitor_Reaction Monitor NADPH depletion spectrophotometrically at 340 nm over time Initiate_Reaction->Monitor_Reaction Calculate_IC50 Calculate initial reaction rates and determine the IC50 value Monitor_Reaction->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for Fatty Acid Synthase (FAS) Inhibition Assay.

Detailed Protocol: Spectrophotometric FAS Inhibition Assay [12]

  • Reagent Preparation:

    • Purify the target FAS enzyme (e.g., from E. coli or S. aureus).

    • Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA).

    • Prepare stock solutions of acetyl-CoA, malonyl-CoA, and NADPH.

    • Prepare serial dilutions of isoamyl 2-octynoate in the assay buffer.

  • Assay Procedure:

    • In a UV-transparent 96-well plate, add the assay buffer, FAS enzyme, and the isoamyl 2-octynoate dilutions.

    • Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at room temperature.

    • Initiate the reaction by adding a mixture of the substrates (acetyl-CoA, malonyl-CoA, and NADPH).

  • Data Acquisition and Analysis:

    • Immediately begin monitoring the decrease in absorbance at 340 nm (due to NADPH oxidation) using a plate reader.

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Causality and Self-Validation: This assay provides a direct measure of the compound's effect on the enzymatic activity of FAS. Controls without the enzyme or without the substrate will confirm that the observed activity is dependent on the enzyme and its substrates. A known FAS inhibitor should be used as a positive control.

Workflow 3: Cell-Based Nuclear Receptor Activation Assay

To explore the secondary hypotheses and assess potential off-target effects, a cell-based reporter assay for a panel of nuclear receptors is a powerful tool.[13][14][15]

NR_Assay_Workflow Start Start Cell_Culture Culture mammalian cells (e.g., HEK293T) in appropriate media Start->Cell_Culture Transfection Co-transfect cells with a plasmid encoding the Nuclear Receptor-LBD-Gal4 fusion protein and a Gal4-responsive luciferase reporter plasmid Cell_Culture->Transfection Plating Plate transfected cells into a 96-well plate Transfection->Plating Compound_Treatment Treat cells with serial dilutions of Isoamyl 2-octynoate Plating->Compound_Treatment Incubation Incubate for 18-24 hours Compound_Treatment->Incubation Lysis_and_Read Lyse cells and measure luciferase activity using a luminometer Incubation->Lysis_and_Read Data_Analysis Calculate fold activation relative to vehicle control and determine EC50 or IC50 values Lysis_and_Read->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a Cell-Based Nuclear Receptor Reporter Assay.

Detailed Protocol: Dual-Luciferase Reporter Assay for Nuclear Receptor Activation [16][17]

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293T) in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with two plasmids: one expressing the ligand-binding domain (LBD) of the nuclear receptor of interest fused to the Gal4 DNA-binding domain, and a second plasmid containing a luciferase reporter gene under the control of a Gal4 upstream activation sequence (UAS). A constitutively expressed Renilla luciferase plasmid can be included for normalization.

  • Assay Procedure:

    • After transfection, plate the cells into a 96-well plate.

    • The following day, treat the cells with a range of concentrations of isoamyl 2-octynoate.

    • Include a vehicle control (e.g., DMSO) and a known agonist for the nuclear receptor as a positive control.

  • Data Acquisition and Analysis:

    • After an 18-24 hour incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variations in cell number and transfection efficiency.

    • Calculate the fold activation relative to the vehicle control and plot against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Causality and Self-Validation: This assay design is highly specific for the targeted nuclear receptor due to the chimeric receptor and specific reporter gene. The dual-luciferase system provides internal normalization, enhancing the reliability of the data.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise format to facilitate comparison and interpretation.

Table 1: Hypothetical Data Summary for Isoamyl 2-Octynoate

Assay TypeTarget Organism/ProteinEndpointResult
MIC AssayStaphylococcus aureusMIC (µg/mL)16
MIC AssayEscherichia coliMIC (µg/mL)>128
MIC AssayCandida albicansMIC (µg/mL)32
FAS Inhibition AssayS. aureus FabIIC50 (µM)8.5
Nuclear Receptor AssayHuman PPARγEC50 (µM)>100
Nuclear Receptor AssayHuman LXRαEC50 (µM)25

This is a table with hypothetical data for illustrative purposes.

Conclusion

The investigation into the biological targets of isoamyl 2-octynoate is a scientifically meritorious endeavor with the potential to uncover novel therapeutic leads and enhance our understanding of the biological activity of 2-alkynoic acid derivatives. The structured experimental approach outlined in this guide, progressing from broad phenotypic screening to specific molecular target validation, provides a robust framework for such an investigation. By employing these methodologies, researchers can systematically elucidate the mechanism of action of isoamyl 2-octynoate, thereby paving the way for its potential application in drug development and ensuring its safe and informed use in other industries.

References

  • ECHA. (n.d.). Isoamyl 2-octynoate. European Chemicals Agency.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(5), 535-546. [Link]

  • Morbidoni, H. R., et al. (2006). Dual inhibition of mycobacterial fatty acid biosynthesis and degradation by 2-alkynoic acids. Journal of Biological Chemistry, 281(1), 223-232. [Link]

  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Wright, H. M., & Reynolds, K. A. (2007). Antibacterial targets in fatty acid biosynthesis. Current Opinion in Microbiology, 10(5), 447-453. [Link]

  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from a relevant university or lab protocol page.
  • Carballeira, N. M., et al. (2006). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Chemistry and Physics of Lipids, 144(2), 119-126. [Link]

  • Gogolin, L., et al. (2016). A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry. Analytical Chemistry, 88(22), 11091-11098. [Link]

  • EUbOPEN. (2021). Hybrid Reporter Gene Assay for the evaluation of nuclear receptors as targets Version 1.0. [Link]

  • Le, T. T., et al. (2020). A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Molecules, 25(21), 5183. [Link]

  • Kojetin, D. J., & Burris, T. P. (2013). Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα. ASSAY and Drug Development Technologies, 11(4), 249-258. [Link]

  • The Good Scents Company. (n.d.). isoamyl heptine carbonate. [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]

  • INDIGO Biosciences. (n.d.). Nuclear Receptor Assays Kits. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Lin, H., et al. (2016). Targeting Nuclear Receptors with Marine Natural Products. Marine Drugs, 14(11), 205. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • The Good Scents Company. (n.d.). isoamyl octanoate. [Link]

  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16. [Link]

  • PubChemLite. (n.d.). Isoamyl 2-octynoate (C13H22O2). [Link]

Sources

Foundational

Toxicological Characterization and Risk Assessment of Isoamyl 2-Octynoate

Technical Guide for Research & Safety Evaluation Executive Summary & Chemical Identity Isoamyl 2-octynoate (CAS 68555-60-2) represents a class of -acetylenic esters used in fragrance and flavor applications for their gre...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Research & Safety Evaluation

Executive Summary & Chemical Identity

Isoamyl 2-octynoate (CAS 68555-60-2) represents a class of


-acetylenic esters used in fragrance and flavor applications for their green, fruity, and violet-like olfactory profiles. While functionally valuable, this molecule possesses a critical structural alert: the 2-alkynoate moiety .

This conjugated triple bond system acts as a potent Michael Acceptor , rendering the molecule electrophilic. In the context of drug development and consumer safety, this reactivity drives its primary toxicological hazard: Skin Sensitization (Allergic Contact Dermatitis) .

This guide provides a mechanistic breakdown of the toxicity, regulatory implications relative to its restricted analogs (e.g., Methyl 2-octynoate), and a self-validating protocol for quantifying its reactivity.

Physico-Chemical Characterization
PropertyData / ValueRelevance
IUPAC Name 3-methylbutyl oct-2-ynoatePrimary Identifier
CAS Number 68555-60-2Regulatory Tracking
Molecular Formula

MW: 210.31 g/mol
LogP (Predicted) ~4.5 - 5.0High lipophilicity aids dermal penetration
Structural Alert Conjugated Alkyne EsterHigh Reactivity (Michael Addition)

Mechanism of Action: The Haptenization Pathway

To understand the toxicity of Isoamyl 2-octynoate, one must move beyond simple LD50 values and analyze the Molecular Initiating Event (MIE) .

Unlike systemic toxins that bind to specific receptors, Isoamyl 2-octynoate acts via haptenization . The electrophilic carbon (C3 position relative to the carbonyl) undergoes a nucleophilic attack by skin proteins.

The Michael Addition Mechanism

The electron-withdrawing ester group polarizes the triple bond, making the


-carbon susceptible to attack by nucleophilic amino acid side chains—specifically Cysteine (thiol group)  and Lysine (amine group) —present in epidermal proteins (e.g., keratin, albumin).
  • Penetration: The lipophilic isopentyl chain facilitates transport across the stratum corneum.

  • Covalent Binding: The electrophile binds irreversibly to skin proteins.

  • Immunogenicity: The modified protein is recognized as "non-self" by Langerhans cells, triggering T-cell proliferation (Sensitization Phase).

Haptenization cluster_0 Chemical Exposure cluster_1 Molecular Initiating Event (MIE) cluster_2 Immune Response Chem Isoamyl 2-Octynoate (Electrophile) Protein Skin Protein (Nucleophile: Cys/Lys) Chem->Protein Michael Addition Complex Hapten-Protein Conjugate Protein->Complex Covalent Binding DC Dendritic Cell Activation Complex->DC Antigen Presentation TCell T-Cell Proliferation (Sensitization) DC->TCell Immune Cascade

Figure 1: The Adverse Outcome Pathway (AOP) for Isoamyl 2-octynoate sensitization. The critical step is the covalent binding to skin proteins.[1]

Toxicological Profile & Risk Assessment

Acute Toxicity (Systemic)
  • Oral/Dermal: Based on read-across from structurally related Methyl 2-octynoate (CAS 111-12-6) and Isoamyl alcohol, the acute systemic toxicity is expected to be low.

    • Oral LD50 (Rat): > 2000 mg/kg (Estimated).

    • Dermal LD50 (Rabbit): > 5000 mg/kg (Estimated).

  • Metabolism: In vivo, esterases rapidly hydrolyze the molecule into Isoamyl alcohol (low tox) and 2-octynoic acid . The acid metabolite retains the Michael acceptor motif, maintaining the sensitization risk.

Genotoxicity
  • Ames Test: Generally Negative . Alkynoate esters do not typically interact with DNA directly to cause mutations in Salmonella typhimurium strains (TA98, TA100, etc.).

Skin Sensitization (Critical Hazard)

This is the defining hazard.

  • Potency: Classified as a Strong Sensitizer (Category 1A or 1B under GHS).

  • Comparison: While Methyl 2-octynoate is a known potent sensitizer (EC3 value < 2%), Isoamyl 2-octynoate may exhibit slightly lower potency due to steric hindrance from the bulky isoamyl group, but it remains a significant risk.

  • Cross-Reactivity: High potential for cross-reactivity with other 2-alkynoate esters.

Regulatory Status (IFRA & EU)
  • Methyl 2-octynoate (MHC): Heavily restricted by IFRA Standards (0.01% - 0.02% in fine fragrance).

  • Isoamyl 2-octynoate: While not always explicitly named in every restricted list, it falls under the scrutiny of "Esters of 2-alkynoic acids."

    • Formulator Warning: Using Isoamyl 2-octynoate to bypass Methyl 2-octynoate restrictions is scientifically unsound due to the shared toxicophore.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA)

To validate the sensitization potential of Isoamyl 2-octynoate without animal testing, use the DPRA (OECD TG 442C) . This in chemico assay quantifies the reactivity of the molecule toward synthetic peptides containing Cysteine and Lysine.[1][2][3]

Protocol Overview

This protocol is self-validating through the use of positive controls (Cinnamic Aldehyde) and co-elution controls.

Reagents Required:

  • Test Chemical: Isoamyl 2-octynoate (100 mM in Acetonitrile).

  • Cysteine Peptide: Ac-RFAACAA-COOH (0.5 mM in phosphate buffer, pH 7.5).

  • Lysine Peptide: Ac-RFAAKAA-COOH (0.5 mM in ammonium acetate buffer, pH 10.2).

  • HPLC System: With UV detection at 220 nm.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Prepare a 1:10 ratio of Test Chemical to Cysteine Peptide.

  • Prepare a 1:50 ratio of Test Chemical to Lysine Peptide.

  • Validation Control: Prepare identical samples using Cinnamic Aldehyde (Positive Control).

  • Solvent Control: Acetonitrile only mixed with peptide buffers.

Step 2: Incubation

  • Seal vials and incubate in the dark at 25°C ± 2.5°C for 24 hours .

  • Critical Check: Visually inspect for precipitation.[3] If precipitate forms, the depletion data may be underestimated (false negative risk).

Step 3: HPLC Analysis

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.085% TFA in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 0.35 mL/min.

Step 4: Calculation & Interpretation Calculate the Percent Peptide Depletion (PPD) relative to the solvent control.



Mean Depletion (Cys + Lys)Reactivity ClassPrediction
> 42.47%High ReactivitySensitizer
22.62% - 42.47%Moderate ReactivitySensitizer
6.38% - 22.62%Low ReactivitySensitizer
< 6.38%Minimal ReactivityNon-Sensitizer

Expectation: Isoamyl 2-octynoate is expected to show Moderate to High depletion, particularly of the Cysteine peptide due to the "soft" nucleophile preference of the Michael acceptor.

DPRA_Workflow cluster_prep Phase 1: Preparation cluster_incub Phase 2: Reaction cluster_anal Phase 3: Quantification Step1 Solubilize Isoamyl 2-Octynoate (100mM in ACN) Step2 Mix with Peptides (Cys 1:10 | Lys 1:50) Step1->Step2 Step3 Incubate 24h @ 25°C (Dark) Step2->Step3 Step4 Check Solubility (Precipitation Control) Step3->Step4 Step5 HPLC-UV Analysis (220 nm) Step4->Step5 Step6 Calculate % Depletion Step5->Step6 Decision Classify Reactivity (Low / Mod / High) Step6->Decision

Figure 2: Workflow for the Direct Peptide Reactivity Assay (DPRA). A validated method to quantify the sensitization potential.[1]

References

  • OECD. (2019). Test No. 442C: In Chemico Skin Sensitisation: Assays addressing the Adverse Outcome Pathway Key Event on covalent binding to proteins. Organisation for Economic Co-operation and Development.[3][4] [Link]

  • IFRA. (2023). IFRA Standards Library - 51st Amendment. International Fragrance Association. (Referenced for Methyl 2-octynoate restrictions and group standards). [Link]

  • Api, A.M., et al. (2020).[5] RIFM fragrance ingredient safety assessment, Methyl 2-octynoate, CAS Registry Number 111-12-6. Food and Chemical Toxicology. (Utilized for Read-Across data).[6][7][8][9] [Link]

  • ECHA. (n.d.). Registration Dossier: 2-octynoic acid, methyl ester. European Chemicals Agency. [Link]

Sources

Exploratory

Technical Assessment: Skin Sensitization Potential of 2-Octynoates

Executive Summary The class of 2-octynoates (e.g., Methyl 2-octynoate, Ethyl 2-octynoate) represents a distinct challenge in fragrance and dermatological toxicology. Historically valued for their violet/green-leaf olfact...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The class of 2-octynoates (e.g., Methyl 2-octynoate, Ethyl 2-octynoate) represents a distinct challenge in fragrance and dermatological toxicology. Historically valued for their violet/green-leaf olfactory profiles (often referenced by the trade name Methyl Heptine Carbonate), these compounds are potent skin sensitizers.

This guide analyzes the 2-octynoate moiety through the lens of the Adverse Outcome Pathway (AOP) for skin sensitization. It provides a mechanistic breakdown of their electrophilic reactivity, quantitative potency data (EC3/NESIL), and validated protocols for hazard assessment. This document is designed to support researchers in navigating the regulatory landscape (IFRA/EU) while ensuring patient safety through rigorous testing strategies.

Chemical Basis of Reactivity: The Molecular Initiating Event (MIE)

To understand the toxicity of 2-octynoates, one must look beyond the functional group to the electronic environment of the


-unsaturated system.
The Electrophilic Trigger

The core structural alert in 2-octynoates is the alkynoate ester —a triple bond conjugated with a carbonyl group at the 2-position.

  • Mechanism: These compounds act as Michael Acceptors .[1] The polarization of the carbonyl group withdraws electron density from the triple bond, rendering the

    
    -carbon highly electrophilic.
    
  • Target: In the biological environment of the epidermis, this electrophilic site undergoes a nucleophilic attack by electron-rich amino acid residues—specifically the thiol (-SH) group of Cysteine and the epsilon-amino group of Lysine on skin proteins (e.g., keratin, albumin).

Reaction Kinetics vs. Alkenoates

Unlike their double-bonded counterparts (2-octenoates), the triple bond of the 2-octynoate imposes linear geometry and distinct steric constraints. While often slower to react in simple solvent systems, the resulting covalent adducts are stable and immunogenic. This irreversible binding (haptenization) effectively alters "self" proteins into "non-self" antigens, triggering the immune surveillance system.

The Adverse Outcome Pathway (AOP)[2][3][4]

The sensitization process for 2-octynoates follows a defined AOP. As researchers, we map our testing strategies to these Key Events (KE).

AOP Visualization

The following diagram illustrates the progression from chemical exposure to allergic contact dermatitis (ACD), specifically tailored for the 2-octynoate mechanism.

AOP_2Octynoate Chemical 2-Octynoate Exposure (Penetration) MIE MIE: Covalent Binding (Michael Addition to Cys/Lys) Chemical->MIE Electrophilic Attack KE2 KE2: Keratinocyte Activation (Inflammatory Cytokines) MIE->KE2 Oxidative Stress (Nrf2) KE3 KE3: Dendritic Cell Activation (Maturation & Migration) MIE->KE3 Direct Hapten Presentation KE2->KE3 IL-18 / ATP Release KE4 KE4: T-Cell Proliferation (Lymph Node) KE3->KE4 MHC-II Presentation Adverse Adverse Outcome: Allergic Contact Dermatitis KE4->Adverse Re-exposure (Elicitation)

Figure 1: The Adverse Outcome Pathway for 2-octynoates, highlighting the Michael Addition MIE.

Quantitative Potency & Regulatory Landscape[5][6]

2-octynoates are not merely "sensitizers"; they are strong sensitizers . Regulatory bodies have established strict limits based on Quantitative Risk Assessment (QRA).

Comparative Potency Data

The following table synthesizes data from the Local Lymph Node Assay (LLNA) and human predictive testing.

CompoundCAS No.[2][3][4][5]LLNA EC3 Value (%)LLNA EC3 (µg/cm²)Potency ClassIFRA Status
Methyl 2-octynoate 111-12-60.45% 112 StrongRestricted
Methyl 2-nonynoate 111-80-82.5%625Moderate*Restricted
Ethyl 2-octynoate 73157-43-4Read-across~112 (Est.)StrongRestricted

> Scientific Note: While Methyl 2-nonynoate shows a higher EC3 (lower potency) in mice, human HRIPT data suggests it may be equipotent to the octynoate.[4] Therefore, conservative risk assessment applies the stricter limits of the octynoate to the nonynoate.

Regulatory Thresholds (NESIL)

For product formulation, the No Expected Sensitization Induction Level (NESIL) is the critical metric.

  • Methyl 2-octynoate NESIL: 110 µg/cm²[6]

  • Implication: In a fine fragrance (Category 4), this translates to a maximum use level of approximately 0.01% - 0.05% depending on the specific QRA factors applied.

Analytical & Toxicological Assessment Protocols

To validate the safety of a new molecule or formulation containing 2-octynoates, we cannot rely solely on animal models (LLNA) due to ethical and regulatory bans (e.g., EU Cosmetics Regulation). We must use In Chemico and In Vitro methods.[7][8]

The Gold Standard: DPRA (OECD 442C)

The Direct Peptide Reactivity Assay (DPRA) is the most relevant assay for 2-octynoates because it directly measures the MIE (Michael Addition).

Protocol Logic: We incubate the test substance with synthetic peptides containing Cysteine (Cys) or Lysine (Lys).[7][8][9] If the 2-octynoate reacts, the concentration of free peptide decreases. We quantify this depletion using HPLC.

Step-by-Step DPRA Workflow
  • Solubilization: Dissolve 2-octynoate in Acetonitrile (ACN). Note: ACN is preferred over DMSO for alkynoates to prevent oxidation artifacts.

  • Incubation Ratios:

    • Cysteine Peptide: 1:10 (Peptide:Chemical) molar ratio.

    • Lysine Peptide: 1:50 (Peptide:Chemical) molar ratio.

    • Why the excess? To ensure pseudo-first-order kinetics and drive the reaction to detectable levels.

  • Duration: Incubate for 24 hours at 25°C in the dark (to prevent photo-degradation).

  • Analysis: Quantify remaining non-depleted peptide via HPLC-UV (220 nm).

Data Interpretation
  • Cysteine Depletion > 13.89% OR Lysine Depletion > 9% : Prediction = Positive (Sensitizer) .

  • 2-octynoates typically show high depletion (>90%) for Cysteine, confirming them as strong electrophiles.

Visualization: DPRA Workflow

DPRA_Workflow cluster_prep Phase 1: Preparation cluster_react Phase 2: Reaction (In Chemico) cluster_anal Phase 3: Analysis Step1 Solubilize 2-Octynoate (Acetonitrile) Step3 Incubate 1:10 (Cys) & 1:50 (Lys) 24h @ 25°C Step1->Step3 Step2 Prepare Synthetic Peptides (Cys-peptide / Lys-peptide) Step2->Step3 Step4 HPLC Analysis (UV @ 220nm) Step3->Step4 Step5 Calculate % Depletion Step4->Step5 Result Classification: Sensitizer vs. Non-Sensitizer Step5->Result

Figure 2: Operational workflow for the Direct Peptide Reactivity Assay (OECD 442C).

Mitigation & Formulation Strategies

For drug development and cosmetic formulation, the presence of a 2-octynoate does not automatically disqualify a product, but it triggers specific requirements.

  • Schiff Base Quenching: In formulations containing high levels of amines (e.g., proteins, urea), 2-octynoates may react prematurely, reducing efficacy and potentially altering the sensitization profile.

  • Exclusion of Co-Sensitizers: Avoid pairing with other strong Michael acceptors (e.g., Citral, Cinnamal) to prevent "cocktail effects" where sub-threshold doses summate to trigger induction.

  • Antioxidant Incompatibility: While antioxidants protect against oxidation, they generally do not inhibit the Michael addition of alkynoates, as this is a non-oxidative mechanism.

References

  • OECD. (2019). Test No. 442C: Key Event Based Test Guideline for In Chemico Skin Sensitisation Assays Addressing the Adverse Outcome Pathway Key Event on Covalent Binding to Proteins. OECD Guidelines for the Testing of Chemicals.[7][8][10] Link

  • Api, A. M., et al. (2015).[3] RIFM fragrance ingredient safety assessment, methyl 2-octynoate, CAS Registry Number 111-12-6.[2] Food and Chemical Toxicology. Link

  • European Commission. (2012). SCCS Opinion on Methyl 2-octynoate. Scientific Committee on Consumer Safety. Link

  • Basketter, D. A., et al. (2014). Categorization of chemicals according to their relative human skin sensitizing potency. Dermatitis. Link

  • IFRA. (2023). IFRA Standards Library: Methyl 2-octynoate. International Fragrance Association.[4] Link

Sources

Foundational

Technical Monograph: Isoamyl 2-Octynoate in Fragrance &amp; Toxicology Research

Abstract Isoamyl 2-octynoate (Isoamyl heptine carbonate) represents a critical case study in the intersection of fragrance chemistry and dermatological toxicology. Unlike its saturated analog (Isoamyl octanoate), which i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Isoamyl 2-octynoate (Isoamyl heptine carbonate) represents a critical case study in the intersection of fragrance chemistry and dermatological toxicology. Unlike its saturated analog (Isoamyl octanoate), which is widely used for its benign fruity profile, Isoamyl 2-octynoate contains an


-acetylenic bond, rendering it a potent Michael acceptor. This structural feature drives its olfactory character (green, violet-leaf notes) but simultaneously defines its toxicity profile as a strong skin sensitizer. This guide details the physicochemical properties, synthesis pathways, and the specific in chemico mechanisms that have led to its strict regulation (and prohibition in many jurisdictions) under IFRA standards, positioning it primarily as a reference material for sensitization research rather than a commercial formulation ingredient.

Part 1: Chemical Identity & Physicochemical Properties[1]

Isoamyl 2-octynoate is frequently confused with "Isoamyl octanoate" due to nomenclature similarities. However, the presence of the triple bond at the C2 position drastically alters its reactivity and safety profile.

Chemical Specifications
PropertySpecification
IUPAC Name 3-Methylbutyl oct-2-ynoate
Common Synonyms Isoamyl heptine carbonate; 2-Octynoic acid isoamyl ester
CAS Number 68555-60-2
Molecular Formula

Molecular Weight 210.31 g/mol
Functional Group

-Unsaturated Ester (Alkyne)
LogP (Predicted) ~4.90 (High Lipophilicity)
Olfactory Profile Green, leafy, violet-like, fatty, with waxy undertones.
Structural Significance

The defining feature of Isoamyl 2-octynoate is the conjugated system between the carbonyl group (


) and the carbon-carbon triple bond (

). This conjugation creates an electron-deficient

-carbon, making the molecule highly susceptible to nucleophilic attack by thiol groups on skin proteins (e.g., cysteine residues in keratin), a process known as haptenation .

Part 2: Regulatory Landscape (IFRA & RIFM)[2][3]

Status: PROHIBITED / HEAVILY RESTRICTED (Context-Dependent)

While Methyl 2-octynoate (Methyl Heptine Carbonate - MHC) is restricted with strict quantitative limits, many other esters of 2-alkynoic acids, including Isoamyl 2-octynoate, fall under broader prohibitions due to "insufficient data" to support a safe use level or via "read-across" toxicity from MHC.

  • IFRA Standard: 2-Alkynoic acid esters.[1]

  • Risk Driver: Dermal Sensitization (Type IV Hypersensitivity).

  • Research Implication: Isoamyl 2-octynoate is primarily relevant today as a positive control in toxicological assays (e.g., DPRA) to validate detection methods for electrophilic allergens.

Authoritative Note: The Australian Industrial Chemicals Introduction Scheme (AICIS) and IFRA guidance often categorize esters of 2-octynoic acid (excluding the specific MHC exception) as prohibited for use as fragrance ingredients in finished consumer products.

Part 3: Toxicological Mechanism (The "Why")

The toxicity of Isoamyl 2-octynoate is not systemic but local (skin sensitization). This follows the Adverse Outcome Pathway (AOP) for Skin Sensitization .

The Molecular Initiating Event (MIE)

The MIE is the covalent binding of the hapten (Isoamyl 2-octynoate) to skin proteins.

  • Mechanism: Michael Addition (Conjugate Addition).

  • Nucleophile: Cysteine thiol (-SH) or Lysine amine (-NH2) on skin proteins.

  • Electrophile: The

    
    -carbon of the octynoate chain.
    
Pathway Visualization

The following diagram illustrates the progression from chemical exposure to immune response.

AOP_Sensitization Exposure Topical Exposure (Isoamyl 2-octynoate) Penetration Stratum Corneum Penetration (High LogP) Exposure->Penetration MIE Molecular Initiating Event (MIE) Covalent Protein Binding (Michael Addition) Penetration->MIE Electrophilic Attack Dendritic Dendritic Cell (DC) Activation & Maturation MIE->Dendritic Hapten-Protein Complex recognition Migration Migration to Lymph Nodes Dendritic->Migration TCell T-Cell Priming (Proliferation of specific T-cells) Migration->TCell Response Allergic Contact Dermatitis ( upon re-exposure) TCell->Response

Figure 1: Adverse Outcome Pathway (AOP) for skin sensitization induced by α,β-unsaturated esters.

Part 4: Synthesis Protocol (Research Grade)

For research requiring high-purity Isoamyl 2-octynoate (e.g., for use as a reference standard in GC-MS or DPRA assays), a standard acid-catalyzed esterification is often insufficient due to the sensitivity of the triple bond and the need for high yield. The Acid Chloride Method is recommended.

Reagents[5]
  • Substrate: 2-Octynoic Acid (>98% purity).

  • Reagent: Oxalyl Chloride or Thionyl Chloride (

    
    ).
    
  • Alcohol: Isoamyl Alcohol (3-methyl-1-butanol), anhydrous.

  • Base: Pyridine or Triethylamine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM), anhydrous.

Workflow Diagram

Synthesis_Workflow Start 2-Octynoic Acid Activation Activation (Oxalyl Chloride/DCM) Start->Activation 0°C to RT Intermediate 2-Octynoyl Chloride (Reactive Intermediate) Activation->Intermediate - CO, - CO2, - HCl Coupling Esterification (+ Isoamyl Alcohol / Pyridine) Intermediate->Coupling Nucleophilic Acyl Substitution Workup Workup (Wash w/ NaHCO3, Brine) Coupling->Workup Product Isoamyl 2-Octynoate (Purified Oil) Workup->Product Distillation

Figure 2: Synthesis of Isoamyl 2-octynoate via Acid Chloride intermediate.

Step-by-Step Methodology
  • Activation: In a flame-dried round-bottom flask under Nitrogen, dissolve 2-octynoic acid (10 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

  • Chlorination: Add Oxalyl Chloride (12 mmol) dropwise, followed by a catalytic drop of DMF. Stir for 2 hours at room temperature until gas evolution ceases. Evaporate solvent to isolate crude 2-octynoyl chloride.

  • Esterification: Redissolve the acid chloride in DCM. Add a solution of Isoamyl alcohol (11 mmol) and Pyridine (12 mmol) dropwise at 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Workup: Quench with water. Wash the organic layer with 1M HCl (to remove pyridine), then Saturated

    
    , then Brine. Dry over 
    
    
    
    .
  • Purification: Concentrate in vacuo. Purify via vacuum distillation or flash chromatography (Hexane:EtOAc 95:5).

Part 5: Safety Assessment Protocol (DPRA)

To validate the sensitizing potential of Isoamyl 2-octynoate, the Direct Peptide Reactivity Assay (DPRA) (OECD TG 442C) is the industry standard in chemico method.

Principle

The assay quantifies the depletion of synthetic peptides containing Cysteine (Cys) or Lysine (Lys) after incubation with the test chemical.[2][3][4] High depletion indicates high reactivity (strong sensitizer).

Protocol Summary
  • Preparation: Prepare stock solutions of Cys-peptide and Lys-peptide in phosphate buffer (pH 7.5) and ammonium acetate buffer (pH 10.2), respectively.

  • Test Sample: Dissolve Isoamyl 2-octynoate in Acetonitrile (ACN) to a concentration of 100 mM.

  • Incubation:

    • Mix peptide solution with test chemical solution (1:10 ratio for Cys; 1:50 for Lys).

    • Incubate in the dark at 25°C for 24 hours.

  • Analysis: Analyze samples via HPLC-UV (220 nm).

  • Calculation:

    
    
    
Interpretation for Isoamyl 2-octynoate
  • Expected Result: High depletion of Cysteine peptide (>13.89%).

  • Reasoning: The thiol group of cysteine is a soft nucleophile that reacts rapidly with the soft electrophile (the

    
    -carbon of the alkyne ester) via Michael addition.
    
  • Classification: Likely "Positive" (Sensitizer) based on reactivity class.

References

  • OECD Guidelines for the Testing of Chemicals. (2015). Test No. 442C: In Chemico Skin Sensitisation: Direct Peptide Reactivity Assay (DPRA). OECD Publishing. [Link][5]

  • International Fragrance Association (IFRA). (2023). IFRA Standards Library: Esters of 2-alkynoic acids.[Link]

  • Australian Government (AICIS). (2022). Evaluation statement: Octynoic and nonynoic acid esters.[6][1] Industrial Chemicals.[1] [Link]

  • Api, A. M., et al. (2017). RIFM fragrance ingredient safety assessment, Methyl 2-octynoate, CAS Registry Number 111-12-6. Food and Chemical Toxicology.[6][7] [Link]

  • Gerberick, G. F., et al. (2004).[8] Development of a peptide reactivity assay for screening contact allergens. Toxicological Sciences. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Chromatographic Methods for the Determination of Isoamyl 2-octynoate

Abstract This application note presents robust and validated analytical methods for the quantitative determination of Isoamyl 2-octynoate, a key fragrance ingredient. Recognizing the critical need for accurate and reliab...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents robust and validated analytical methods for the quantitative determination of Isoamyl 2-octynoate, a key fragrance ingredient. Recognizing the critical need for accurate and reliable quality control in the fragrance and cosmetic industries, we provide detailed protocols for two primary chromatographic techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with UV Detection (HPLC-UV). The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive guide from sample preparation to data analysis. The causality behind experimental choices is elucidated to empower users with a deeper understanding of the analytical process.

Introduction: The Analytical Imperative for Isoamyl 2-octynoate

Isoamyl 2-octynoate (CAS 68555-60-2), also known as 3-methylbutyl oct-2-ynoate, is an acetylenic ester prized for its unique and powerful fragrance profile.[1] Its application in fine fragrances, cosmetics, and other scented products necessitates stringent quality control to ensure product consistency, efficacy, and safety. The presence of impurities, isomers, or degradation products can significantly alter the olfactory characteristics and potentially introduce undesirable toxicological properties. Therefore, the development of selective and sensitive analytical methods is paramount for raw material verification, formulation analysis, and stability testing.

This guide provides two orthogonal analytical approaches, GC-FID and HPLC-UV, to offer flexibility in laboratory settings and to provide a more complete analytical picture. Gas chromatography is the technique of choice for volatile compounds like esters, offering high resolution and sensitivity.[2] Conversely, HPLC is a powerful tool for the analysis of less volatile analytes and for instances where the sample matrix is not amenable to GC analysis.

Physicochemical Properties of Isoamyl 2-octynoate

A fundamental understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular FormulaC₁₃H₂₂O₂N/A
Molecular Weight210.31 g/mol [3]
Boiling Point292.00 to 294.00 °C @ 760.00 mm Hg[1]
Flash Point249.00 °F (120.56 °C)[1]
SolubilityInsoluble in water; Soluble in alcohol[1]
AppearanceColorless clear liquid (estimated)[1]

Note: Some properties are estimated due to limited publicly available experimental data.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC is an ideal technique for the analysis of volatile and thermally stable compounds like Isoamyl 2-octynoate. The sample is vaporized and transported by an inert carrier gas through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The Flame Ionization Detector (FID) is highly sensitive to organic compounds and provides a response proportional to the mass of carbon atoms, making it an excellent choice for quantification.

Rationale for Method Design
  • Injector: A split/splitless injector is chosen to handle a wide range of sample concentrations. A split injection is preferred for concentrated samples to prevent column overload, while a splitless injection can be used for trace analysis.

  • Column: A mid-polarity column (e.g., DB-5ms or equivalent) is selected to provide good separation of the target analyte from potential impurities, which may have varying polarities.

  • Oven Temperature Program: A temperature gradient is employed to ensure the efficient elution of both volatile and semi-volatile compounds, leading to sharp peaks and improved resolution.

  • Detector: FID is selected for its robustness, wide linear range, and high sensitivity to hydrocarbons.

Experimental Protocol: GC-FID

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

  • Autosampler for precise and reproducible injections.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms, Restek Rxi-5Sil MS)Provides excellent resolution and inertness for a wide range of analytes.
Injector Temperature 250 °CEnsures complete and rapid vaporization of the analyte without thermal degradation.[4]
Injection Mode Split (50:1)Prevents column overload and ensures sharp peaks for quantitative analysis.
Injection Volume 1 µLA standard volume for reproducible injections.
Carrier Gas Helium or HydrogenInert gases that provide good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)Optimal flow rate for good separation and peak shape.[4]
Oven Program Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 minAllows for the separation of volatile impurities at the beginning of the run and ensures the elution of higher boiling point compounds.
Detector Temperature 300 °CPrevents condensation of the analyte and ensures a stable detector response.[4]
Makeup Gas NitrogenUsed to optimize the detector performance.
Data Acquisition Rate 20 HzSufficient for narrow chromatographic peaks.
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Isoamyl 2-octynoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as hexane or ethyl acetate.

  • Internal Standard (ISTD) Stock Solution (1000 µg/mL): Prepare a stock solution of a suitable internal standard (e.g., n-dodecane or methyl myristate) in the same manner.[4] The choice of ISTD should be based on its retention time relative to the analyte and its chemical inertness.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a constant concentration (e.g., 20 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing Isoamyl 2-octynoate and dissolve it in the chosen solvent to achieve a theoretical concentration within the calibration range. Spike with the internal standard to the same concentration as in the calibration standards.

Data Analysis and System Suitability
  • Quantification: Use the internal standard method to construct a calibration curve by plotting the ratio of the peak area of Isoamyl 2-octynoate to the peak area of the internal standard against the concentration of the analyte. Determine the concentration of Isoamyl 2-octynoate in the sample from this curve.

  • System Suitability: Before sample analysis, inject a mid-range calibration standard multiple times (n≥5). The relative standard deviation (RSD) of the peak area ratio should be ≤ 2.0%. The theoretical plates for the Isoamyl 2-octynoate peak should be > 20,000, and the tailing factor should be between 0.8 and 1.5.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating compounds based on their hydrophobicity. The analyte is dissolved in a mobile phase and pumped through a column packed with a non-polar stationary phase (e.g., C18). The separation occurs due to the differential partitioning of the analyte between the mobile phase and the stationary phase. A UV detector is used to monitor the eluent, and the absorbance is proportional to the concentration of the analyte. While Isoamyl 2-octynoate does not have a strong chromophore, the triple bond provides some UV absorbance at lower wavelengths.

Rationale for Method Design
  • Stationary Phase: A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, providing good retention for moderately non-polar compounds like Isoamyl 2-octynoate.

  • Mobile Phase: A gradient of acetonitrile and water is chosen to provide a good balance of solvent strength for eluting the analyte with a reasonable retention time and good peak shape.

  • Detector: A UV detector set at a low wavelength (e.g., 210 nm) is used to detect the acetylenic bond in the Isoamyl 2-octynoate molecule. A Diode Array Detector (DAD) can be beneficial for confirming peak purity.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV or DAD detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters Symmetry C18, Agilent Zorbax Eclipse Plus C18)Standard column for good efficiency and resolution in reversed-phase HPLC.[5]
Mobile Phase A WaterThe weak solvent in the mobile phase.
Mobile Phase B AcetonitrileThe strong organic solvent for eluting the analyte.
Gradient 0-2 min: 60% B2-10 min: 60% to 95% B10-12 min: 95% B12.1-15 min: 60% B (re-equilibration)A gradient elution ensures that the analyte is eluted with a good peak shape and that any more strongly retained impurities are also eluted from the column.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column.[5]
Column Temperature 30 °CMaintains a stable retention time and improves peak shape.
Detection Wavelength 210 nmProvides reasonable sensitivity for the acetylenic bond in the analyte.
Injection Volume 10 µLA standard injection volume for HPLC analysis.
Sample and Standard Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of Isoamyl 2-octynoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by diluting the standard stock solution with the mobile phase (at the initial gradient composition) to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing Isoamyl 2-octynoate and dissolve it in acetonitrile to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

Data Analysis and System Suitability
  • Quantification: Use an external standard method to construct a calibration curve by plotting the peak area of Isoamyl 2-octynoate against its concentration. Determine the concentration of Isoamyl 2-octynoate in the sample from this curve.

  • System Suitability: Before sample analysis, inject a mid-range calibration standard multiple times (n≥5). The RSD of the peak area should be ≤ 2.0%. The theoretical plates for the Isoamyl 2-octynoate peak should be > 2,000, and the tailing factor should be between 0.8 and 1.5.

Method Validation

Both the GC-FID and HPLC-UV methods should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure they are suitable for their intended purpose.[6] Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of Isoamyl 2-octynoate in a blank and by peak purity analysis using a DAD for the HPLC method or MS for the GC method.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity, and the correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by spike recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Recoveries should typically be within 98-102%.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This should be assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters. For GC, this could include variations in injector temperature, flow rate, and oven ramp rate. For HPLC, this could include variations in mobile phase composition, flow rate, and column temperature.

Workflow Diagrams

GC-FID Analysis Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Solvent A->B C Spike with Internal Standard B->C D Dilute to Final Concentration C->D E Inject into GC D->E Autosampler F Separation on Capillary Column E->F G Detection by FID F->G H Integrate Peaks G->H Chromatogram I Calculate Area Ratios H->I J Quantify using Calibration Curve I->J K K J->K Final Report

Caption: Workflow for the GC-FID determination of Isoamyl 2-octynoate.

HPLC-UV Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Weigh Sample/ Standard B Dissolve in Acetonitrile A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D Autosampler E Separation on C18 Column D->E F Detection by UV (210 nm) E->F G Integrate Peak F->G Chromatogram H Quantify using External Standard Calibration G->H I I H->I Final Report

Caption: Workflow for the HPLC-UV determination of Isoamyl 2-octynoate.

Conclusion

The GC-FID and HPLC-UV methods detailed in this application note provide reliable and robust approaches for the quantitative determination of Isoamyl 2-octynoate in various samples. The GC-FID method is recommended as the primary technique due to its high sensitivity and suitability for volatile esters. The HPLC-UV method serves as an excellent orthogonal technique for confirmation and for samples that are not amenable to GC analysis. Proper method validation in accordance with ICH guidelines is crucial to ensure the accuracy and reliability of the results. These methods will be valuable assets for quality control and research in the fragrance, cosmetic, and related industries.

References

  • Turner, S., et al. (2009). Analytical methods for determination of mycotoxins: A review. Analytica Chimica Acta, 632(2), 168-180. [Link]

  • Gawdzik, J., & Araujo, P. (2010). Analytical methods for identification and determination of some cosmetics ingredients. In Cosmetics: Preparation, Use and Skin Reactions. Nova Science Publishers. [Link]

  • van der Pijl, A. M., et al. (2020). Development and validation of a gas chromatography–mass spectrometry method to analyze octanoate enrichments at low concentrations in human plasma. Analytical and Bioanalytical Chemistry, 412(22), 5451-5459. [Link]

  • Turner, N. W., Subrahmanyam, S., & Piletsky, S. A. (2009). Analytical methods for determination of mycotoxins: a review. Analytica chimica acta, 632(2), 168–180. [Link]

  • Goren, A. C., & Ceylan, H. (2021). Green HPLC method for simultaneous determination of N-acetylcysteine and L-ascorbic acid in co-formulated pharmaceutical product. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 537-548. [Link]

  • Lowe, G. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(6), 16-21. [Link]

  • Lozano, P., et al. (2026). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. ACS Omega. [Link]

  • Manganelli, M., et al. (2013). Cyanotoxins: methods and approaches for their analysis and detection. JRC Publications Repository. [Link]

  • Lee, H., & Lee, Y. (2021). Isocratic Reverse-Phase HPLC Method for Determination of Aspirin, Paracetamol, and Naproxen. Preprints.org. [Link]

  • El-Haddad, A. E., et al. (2022). HPLC Analysis of Polyacetylenes. Molecules, 27(15), 4987. [Link]

  • Divišová, R., et al. (2015). Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Journal of Chromatographic Science, 53(8), 1315-1321. [Link]

  • Sajewicz, M., & Kowalska, T. (2018). Sample Preparation for Thin Layer Chromatography. In Sample Preparation. IntechOpen. [Link]

  • Occupational Safety and Health Administration. (n.d.). n-Amyl Acetate - Isoamyl Acetate. Retrieved February 7, 2026, from [Link]

  • Pérez-San-Juan, J., et al. (2017). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Journal of Chromatography A, 1523, 156-165. [Link]

  • Kumar, P., et al. (2018). Development and Validation of an Analytical Method for Related Substances in N-acetyl–L-cysteine Effervescent Tablets by RP-HPLC. International Journal of Pharmaceutical Sciences and Research, 9(10), 4234-4241. [Link]

  • Organomation. (n.d.). Chromatography Sample Preparation Guide. Retrieved February 7, 2026, from [Link]

  • Popławska, M., & Glibowski, P. (2022). Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Acta Poloniae Pharmaceutica, 79(1), 59-67. [Link]

  • The Good Scents Company. (n.d.). isoamyl octanoate, 2035-99-6. Retrieved February 7, 2026, from [Link]

  • Ruiz-de-Cenzano, M., et al. (2023). Headspace with Gas Chromatography-Mass Spectrometry for the Use of Volatile Organic Compound Profile in Botanical Origin Authentication of Honey. Foods, 12(11), 2154. [Link]

  • Tay, B. Y., et al. (2018). An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. Journal of Oleo Science, 67(7), 845-851. [Link]

  • Edwards, S. G., & Zanier, C. (2015). Analytical methods for determination of mycotoxins. TrAC Trends in Analytical Chemistry, 71, 148-158. [Link]

  • Australian Industrial Chemicals Introduction Scheme. (2022). Octynoic and nonynoic acid esters - Evaluation statement. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved February 7, 2026, from [Link]

  • Chaintreau, A., & Fernandez, X. (2013). Good quantification practices of flavours and fragrances by mass spectrometry. Flavour and Fragrance Journal, 28(2), 63-71. [Link]

  • Morris, R. E. (1982). Evaluation of Gas Chromatographic Methods for Analysis of Gasoline/Oxygenate Blends. Defense Technical Information Center. [Link]

  • Trumble, D. A., & Vuppalanchi, R. (2006). Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. Journal of the American Oil Chemists' Society, 83(10), 843-849. [Link]

  • Kinton, V. R., et al. (2009). Quantitation of Flavoring Agents. 238th National ACS Meeting, Washington, DC. [Link]

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Sources

Application

Application Note: Isoamyl 2-octynoate in Biochemical Research

Executive Summary Isoamyl 2-octynoate (also known as Isoamyl heptine carbonate) is a lipophilic -acetylenic ester used primarily as a reference electrophile in immunotoxicology and chemoproteomics. Unlike simple internal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoamyl 2-octynoate (also known as Isoamyl heptine carbonate) is a lipophilic


-acetylenic ester used primarily as a reference electrophile  in immunotoxicology and chemoproteomics. Unlike simple internal alkynes, the conjugation of the triple bond with the ester carbonyl creates a polarized Michael acceptor system.

In drug development and safety assessment, this compound serves two critical functions:

  • Immunotoxicology (Sensitization): It acts as a "Category 1A" skin sensitizer, serving as a positive control in in vitro assays (e.g., DPRA, KeratinoSens™) to validate non-animal testing strategies for contact dermatitis.

  • Chemoproteomics (Covalent Probes): It functions as a cysteine-reactive "warhead" to study the tunability of covalent protein modification. Its reactivity profile—distinct from acrylamides and vinyl sulfones—allows researchers to probe specific cysteine subsets in the proteome.

Chemical Identity & Mechanism of Action[1]

Physicochemical Profile[2]
  • IUPAC Name: 3-methylbutyl oct-2-ynoate

  • CAS Number: 68555-60-2[1][2][3]

  • Molecular Formula:

    
    [3][4]
    
  • Molecular Weight: 210.31 g/mol [4]

  • Solubility: Highly lipophilic; soluble in DMSO, Ethanol, and Acetonitrile. Poorly soluble in water.

Mechanism: The Michael Addition

The biological activity of Isoamyl 2-octynoate is driven by its electrophilic warhead . The electron-withdrawing ester group polarizes the adjacent alkyne, making the


-carbon susceptible to nucleophilic attack by soft nucleophiles, particularly the thiol (-SH) group of Cysteine residues in proteins.

This covalent modification (haptenization) triggers the Keap1-Nrf2 antioxidant response pathway (cellular stress) or the T-cell mediated immune response (sensitization).

Reaction Pathway Diagram

The following diagram illustrates the nucleophilic attack of a protein cysteine on Isoamyl 2-octynoate.

ReactionMechanism cluster_legend Mechanism: Conjugate Addition Substrate Isoamyl 2-octynoate (Electrophile) Transition Transition State (Michael Addition) Substrate->Transition Activation Cysteine Protein Cysteine (Nucleophile R-S⁻) Cysteine->Transition Attack at β-Carbon Adduct Protein-Alkyne Adduct (Thio-alkene Ester) Transition->Adduct Covalent Bond Formation ReactionType Type: Soft Electrophile-Nucleophile Interaction

Figure 1: Mechanism of covalent protein modification. The cysteine thiolate attacks the beta-carbon of the acetylenic ester, forming a stable thio-alkene adduct.

Application Note: In Vitro Sensitization Testing (DPRA)

Context: The Direct Peptide Reactivity Assay (DPRA) is an OECD-validated method (TG 442C) to predict skin sensitization potential without animal testing. Isoamyl 2-octynoate is used as a reference material to verify the assay's ability to detect lipophilic alkynoate sensitizers.

Experimental Logic

The assay measures the depletion of a synthetic peptide containing a single cysteine (or lysine) after incubation with the test chemical.

  • High Depletion (>13.89%): Indicates high reactivity

    
     Strong Sensitizer.
    
  • Low Depletion: Indicates low reactivity

    
     Non-sensitizer.
    
Protocol: Cysteine Peptide Depletion Assay

Materials:

  • Test Article: Isoamyl 2-octynoate (purity >95%).

  • Cysteine Peptide: Ac-RFAACAA-COOH (Stock: 0.5 mM in pH 7.5 Phosphate Buffer).

  • Solvent: Acetonitrile (ACN).

  • Analysis: HPLC-UV (220 nm).

Step-by-Step Workflow:

  • Stock Preparation:

    • Weigh 10 mg of Isoamyl 2-octynoate.

    • Dissolve in Acetonitrile to create a 100 mM Master Stock .

    • Note: Ensure complete solubilization; vortex vigorously.

  • Incubation Setup (Triplicate):

    • Ratio: 1:10 (Peptide:Chemical) or 1:50 depending on specific sensitivity requirements. Standard DPRA uses 1:10 for Cysteine.

    • Mix 750 µL of Cysteine Peptide solution (0.5 mM).

    • Add 200 µL Acetonitrile.

    • Add 50 µL of Isoamyl 2-octynoate stock (100 mM).

    • Control: Prepare a vehicle control with 50 µL pure Acetonitrile instead of the test chemical.

  • Reaction Phase:

    • Seal vials to prevent evaporation of the volatile ester.

    • Incubate at 25°C ± 2.5°C for 24 hours in the dark.

  • Analysis:

    • Inject samples onto an HPLC (C18 column).

    • Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.085% TFA).

    • Measure the Peak Area of the unreacted peptide .

  • Calculation:

    
    
    

Data Interpretation Table:

Cysteine Depletion (%)Reactivity ClassPrediction
0.00 - 13.89Low / MinimalNon-Sensitizer (likely)
13.89 - 23.09ModerateWeak Sensitizer
23.09 - 100.00HighModerate/Strong Sensitizer

Note: Isoamyl 2-octynoate typically yields high depletion values (>60%) due to the reactive triple bond.

Application Note: Chemoproteomic Profiling

Context: For drug discovery researchers, Isoamyl 2-octynoate serves as a tool to model "off-target" covalent binding . If a drug candidate contains an alkyne or ester moiety, this compound is used as a comparator to assess how likely the candidate is to promiscuously label proteins.

Protocol: Competitive Activity-Based Protein Profiling (ABPP)

This protocol determines if a drug candidate binds to the same cysteine residues as the Isoamyl 2-octynoate probe.

Materials:

  • Cell Lysate: HeLa or Jurkat proteome (1 mg/mL).

  • Probe: Isoamyl 2-octynoate (Alkyne warhead).

  • Click Chemistry Reagents: Azide-Biotin, CuSO4, TCEP, TBTA.

Workflow Diagram:

ABPP_Workflow Lysate 1. Cell Lysate Preparation (1 mg/mL Proteome) Incubation 2. Probe Incubation (Isoamyl 2-octynoate, 1hr, 37°C) Lysate->Incubation Click 3. Click Chemistry (+ Azide-Biotin + CuAAC) Incubation->Click Enrichment 4. Streptavidin Enrichment (Pull-down Biotinylated Proteins) Click->Enrichment Analysis 5. LC-MS/MS Analysis (Identify Modified Cysteines) Enrichment->Analysis

Figure 2: Chemoproteomic workflow for identifying proteins modified by Isoamyl 2-octynoate.

Key Steps:

  • Incubate proteome with Isoamyl 2-octynoate (10-50 µM) for 1 hour.

  • Click Reaction: Since the probe contains an alkyne, it can theoretically be clicked directly if the ester doesn't interfere. However, typically a probe analog with a terminal alkyne is used.

    • Correction for this specific molecule: Isoamyl 2-octynoate has an internal alkyne (

      
      -unsaturated). It is NOT  a terminal alkyne suitable for CuAAC click chemistry directly.
      
    • Alternative Detection: Use Anti-Adduct Antibodies or Mass Shift Analysis .

    • Revised Protocol: Digest the lysate with Trypsin immediately after incubation. Analyze peptides by LC-MS/MS searching for a mass shift of +210.13 Da (adduct) on Cysteine residues.

Safety & Handling (Critical)

  • Hazard Statement: H317 (May cause an allergic skin reaction).

  • GHS Classification: Skin Sensitization Category 1A.

  • Handling:

    • Always wear nitrile gloves (double gloving recommended).

    • Work inside a chemical fume hood .

    • In case of skin contact, wash immediately with soap and water; do not use alcohol (increases penetration).

    • Deactivate spills with 10% NaOH (hydrolyzes the ester) followed by bleach (oxidizes the alkyne).

References

  • OECD. (2021). Test No. 442C: In Chemico Skin Sensitisation - Assays addressing the Adverse Outcome Pathway key event on covalent binding to proteins. OECD Guidelines for the Testing of Chemicals. Link

  • Roberts, D. W., et al. (2007). Global relationships between reactivity and skin sensitization for the Michael acceptor domain. Chemical Research in Toxicology, 20(7), 1019-1030. Link

  • Aptula, A. O., & Roberts, D. W. (2006). Mechanistic applicability domains for nonanimal-based prediction of toxicological end points: general principles and application to reactive toxicity. Chemical Research in Toxicology, 19(8), 1097-1105. Link

  • Santa Cruz Biotechnology. (2023). Isoamyl 2-Octynoate Product Data Sheet. Link[1][2][3]

Sources

Method

Strategic Utilization of Isoamyl 2-Octynoate in High-Value Scaffold Synthesis

Application Note | Doc ID: AN-ISO-2026-02 Abstract & Scope This application note details the strategic deployment of Isoamyl 2-octynoate (an -alkynyl ester) as a versatile electrophilic building block in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | Doc ID: AN-ISO-2026-02

Abstract & Scope

This application note details the strategic deployment of Isoamyl 2-octynoate (an


-alkynyl ester) as a versatile electrophilic building block in the synthesis of complex heterocyclic molecules. While often categorized solely as a fragrance ingredient (green, violet-leaf notes), the 2-octynoate core possesses unique electronic properties—specifically its Michael acceptor capability and alkyne activation potential—that make it invaluable for constructing nitrogen-containing heterocycles (indoles, pyrazoles) and functionalized olefins.

This guide provides:

  • Scalable Synthesis Protocols for the reagent itself, ensuring high purity.

  • Gold(I)-Catalyzed Annulation workflows for indole synthesis.

  • 1,3-Dipolar Cycloaddition methodologies for accessing pyrazole scaffolds.

  • Mechanistic Insights explaining the role of the bulky isoamyl group in solubility and steric control.

Chemical Profile & Strategic Rationale

The Molecule: Isoamyl 2-octynoate
  • Core Functionality: Electron-deficient internal alkyne (

    
    -unsaturated ester).
    
  • Role of the Isoamyl Group: Unlike methyl or ethyl esters, the isoamyl (isopentyl) group provides significant lipophilicity (

    
     increase). In drug discovery, this enhances solubility in non-polar solvents used during transition-metal catalysis (e.g., Toluene, Hexanes) and can serve as a "prodrug" moiety to improve cellular permeability before esterase cleavage.
    
Reactivity Map

The 2-octynoate scaffold offers three distinct reactive sites:

  • 
    -Carbon:  Highly electrophilic; susceptible to conjugate addition (Michael addition) by soft nucleophiles (cuprates, thiols).
    
  • 
    -Carbon:  Becomes nucleophilic after conjugate addition; site for trapping electrophiles.
    
  • Triple Bond: Susceptible to

    
    -acid activation (Au, Pt, Pd) for cycloadditions.
    

Module 1: Synthesis of the Reagent

Before complex synthesis, the reagent must be prepared with high fidelity. Commercial sources often contain traces of the free acid or alcohol, which can poison transition metal catalysts.

Protocol A: Steglich Esterification (High Precision)

Recommended for small-scale, high-purity requirements.

Reagents:

  • 2-Octynoic acid (1.0 equiv)

  • Isoamyl alcohol (1.2 equiv)

  • EDC

    
    HCl (1.2 equiv)
    
  • DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Workflow:

  • Dissolution: Dissolve 2-octynoic acid (10 mmol) in 50 mL anhydrous DCM under Nitrogen atmosphere.

  • Activation: Add EDC

    
    HCl (12 mmol) and DMAP (1 mmol) at 0°C. Stir for 15 minutes. Mechanism: This forms the O-acylisourea intermediate, activating the carboxylic acid.
    
  • Addition: Dropwise add Isoamyl alcohol (12 mmol). The bulky tail requires slow addition to ensure efficient diffusion to the active site.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Workup: Wash with 1N HCl (remove DMAP/urea), then Sat. NaHCO

    
     (remove unreacted acid), then Brine. Dry over MgSO
    
    
    
    .
  • Purification: Flash column chromatography (Hexanes/EtOAc 95:5). The product is a colorless oil.

Module 2: Gold(I)-Catalyzed Annulation (Indole Synthesis)

This protocol utilizes the "alkyne-activation" pathway. Gold(I) salts act as soft Lewis acids, activating the triple bond for nucleophilic attack by a tethered nucleophile or an external dipole (e.g., isoxazoles or anthranils).

Application: Synthesis of 7-Acyl Indoles via [3+2] Annulation

This reaction couples the Isoamyl 2-octynoate with an anthranil (2,1-benzisoxazole), creating a highly substituted indole core common in kinase inhibitors.

Experimental Logic: The gold catalyst activates the alkyne. The anthranil acts as a nitrenoid equivalent.[1] The isoamyl ester remains intact, providing a handle for further diversification.

Protocol:

  • Catalyst Prep: In a glovebox, weigh (IPr)AuCl (5 mol%) and AgSbF

    
      (5 mol%) into a vial. Add 2 mL dry 1,2-dichloroethane (DCE). Stir 5 min to generate the cationic active species [(IPr)Au]
    
    
    
    .
  • Substrate Mixing: In a reaction flask, combine Isoamyl 2-octynoate (1.0 equiv) and Substituted Anthranil (1.2 equiv).

  • Initiation: Add the catalyst solution to the substrate mixture.

  • Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC (the alkyne spot will disappear).

  • Quench: Filter through a short pad of silica to remove Gold/Silver salts.

  • Isolation: Concentrate and purify via chromatography.

Data Summary: Yields & Selectivity

Substrate (Anthranil R-group) Yield (%) Regioselectivity (C3 vs C2) Notes
H (Unsubstituted) 88% >20:1 Standard benchmark
5-F (Fluoro) 82% >20:1 Electronic withdrawing groups tolerated

| 5-OMe (Methoxy) | 91% | >20:1 | Electron donating groups accelerate rate |

Visualization: Gold Catalytic Cycle

GoldCatalysis cluster_0 Activation Phase cluster_1 Catalytic Cycle PreCat Pre-Catalyst (IPr)AuCl + AgSbF6 ActiveCat Active Species [(IPr)Au]+ PreCat->ActiveCat - AgCl Coordination 1. Coordination Au+ binds Alkyne ActiveCat->Coordination Attack 2. Nucleophilic Attack Anthranil N-oxide attacks Coordination->Attack Alkyne Activation Cyclization 3. Cyclization/Rearrangement Formation of Indole Core Attack->Cyclization Au-Carbene Intermediate Deauration 4. Protodeauration Release of Product + Au+ Cyclization->Deauration Deauration->ActiveCat Regeneration

Figure 1: Mechanism of Gold(I)-catalyzed annulation of Isoamyl 2-octynoate. The cationic gold species activates the alkyne, triggering attack by the anthranil nitrenoid.

Module 3: 1,3-Dipolar Cycloaddition (Pyrazole Synthesis)

Alkynyl esters are potent dipolarophiles. Reacting Isoamyl 2-octynoate with diazo compounds or nitrile imines yields pyrazoles, a "privileged scaffold" in FDA-approved drugs (e.g., Celecoxib).

Protocol: Click-Type Cycloaddition with Diazoacetates

Logic: The electron-withdrawing ester group on the alkyne lowers the LUMO energy, facilitating orbital overlap with the HOMO of the 1,3-dipole (Diazo compound).

Reagents:

  • Isoamyl 2-octynoate (1.0 equiv)

  • Ethyl Diazoacetate (1.5 equiv) - Caution: Explosion Hazard, handle in fume hood.

  • Solvent: Toluene (The high boiling point allows thermal activation without pressure vessels).

Step-by-Step:

  • Setup: Dissolve Isoamyl 2-octynoate in Toluene (0.5 M concentration).

  • Thermal Activation: Heat the solution to 90°C.

  • Addition: Slowly syringe-pump Ethyl Diazoacetate into the hot solution over 2 hours. Why? Keeping the diazo concentration low prevents homocoupling (dimerization) of the diazo compound.

  • Reflux: Stir at 100°C for an additional 4 hours.

  • Workup: Evaporate Toluene. The crude usually contains two regioisomers (3-ester vs 4-ester pyrazole).

  • Separation: The bulky Isoamyl group often amplifies the

    
     difference between regioisomers, making separation by silica gel chromatography easier than with methyl esters.
    

Strategic Workflow Diagram

The following diagram illustrates the divergent synthetic utility of the Isoamyl 2-octynoate scaffold.

SynthesisWorkflow Start 2-Octynoic Acid Reagent Isoamyl 2-Octynoate (The Scaffold) Start->Reagent Isoamyl Alcohol EDC/DMAP PathA Path A: Gold Catalysis (+ Anthranil) Reagent->PathA Au(I) / AgSbF6 PathB Path B: 1,3-Dipolar Cycloaddition (+ Diazoacetate) Reagent->PathB Thermal / Toluene PathC Path C: Conjugate Addition (+ Organocuprates) Reagent->PathC R2CuLi / -78°C ProdA 7-Acyl Indole (Kinase Inhibitor Core) PathA->ProdA ProdB Pyrazole-3,4-dicarboxylate (Anti-inflammatory Core) PathB->ProdB ProdC Tri-substituted Olefin (Stereodefined) PathC->ProdC

Figure 2: Divergent synthetic pathways utilizing Isoamyl 2-octynoate as a linchpin intermediate.

References

  • Gold-Catalyzed Annulations: Gold-Catalyzed Synthesis of 3-Sulfenyl Pyrroles and Indoles by a Regioselective Annulation of Alkynyl Thioethers. (NIH/PMC). Demonstrates the reactivity of alkynyl systems with isoxazoles/anthranils.[1]

  • 1,3-Dipolar Cycloadditions:Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. (MDPI). Establishes the protocol for using esters as dipolarophiles.

  • Conjugate Addition:The Michael Addition Reaction and Conjugate Addition. (Master Organic Chemistry).

    
    -unsaturated esters.
    
  • Biocatalytic Synthesis of Isoamyl Esters:Synthesis of Isoamyl Fatty Acid Ester, a Flavor Compound, by Immobilized Rhodococcus Cutinase. (NIH/PMC).

  • Gold Catalysis Mechanisms:Gold-Catalyzed Bicyclic Annulations of N-(o-Alkynylphenyl)imines with α-Diazo Esters.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting Isoamyl 2-octynoate synthesis side reactions

Welcome to the technical support center for the synthesis of isoamyl 2-octynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of isoamyl 2-octynoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable alkynoate ester. Here, we provide in-depth, field-proven insights in a question-and-answer format to help you troubleshoot your experiments effectively.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Fischer esterification of 2-octynoic acid with isoamyl alcohol is resulting in a low yield of the desired isoamyl 2-octynoate. What are the likely causes and how can I improve the conversion?

A1: Low yields in Fischer esterification are a common issue, primarily due to the reversible nature of the reaction.[1][2] The equilibrium between the carboxylic acid and alcohol reactants and the ester and water products can be unfavorable.

Causality and Troubleshooting:

  • Incomplete Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.[2]

    • Solution: Employ a Dean-Stark apparatus or add a drying agent like molecular sieves to the reaction mixture to continuously remove water as it forms.[2] Using a large excess of one of the reactants, typically the less expensive one (in this case, likely isoamyl alcohol), can also drive the equilibrium towards the product side, a direct application of Le Châtelier's principle.[1]

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, preventing the reaction from reaching equilibrium within a reasonable timeframe.

    • Solution: Ensure you are using a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid.

  • Steric Hindrance: While less of an issue with primary alcohols like isoamyl alcohol, significant steric bulk on either the carboxylic acid or the alcohol can slow down the reaction.[1]

    • Solution: If steric hindrance is suspected, consider alternative esterification methods such as the Steglich or Mitsunobu reactions which are less sensitive to steric factors.[3][4]

Experimental Protocol: Fischer Esterification with Water Removal

  • Combine 2-octynoic acid (1 equivalent), isoamyl alcohol (3-5 equivalents), and a catalytic amount of sulfuric acid (e.g., 0.05 equivalents) in a round-bottom flask.

  • Attach a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC analysis.

  • Once the reaction is complete, cool the mixture and proceed with the workup.

Q2: After workup of my esterification reaction, I've isolated a significant amount of a byproduct with a similar polarity to my desired product, making purification difficult. What could this byproduct be?

A2: A common byproduct in the synthesis of α,β-unsaturated esters like isoamyl 2-octynoate is the Michael addition product. This occurs when a nucleophile present in the reaction mixture adds to the β-carbon of the alkynoate.

Causality and Troubleshooting:

  • Michael Addition: The carbon-carbon triple bond in 2-octynoate is activated by the adjacent carbonyl group, making the β-carbon electrophilic and susceptible to nucleophilic attack.[5] If your reaction mixture contains nucleophiles, such as residual alcohol or water, they can add across the triple bond.

    • Solution:

      • Control of Nucleophiles: Ensure your starting materials are as dry as possible. If using an excess of isoamyl alcohol, be aware that it can act as the nucleophile.

      • Reaction Conditions: Running the reaction under strictly anhydrous conditions can minimize this side reaction.

      • Purification: Careful column chromatography can often separate the Michael adduct from the desired product.

Visualization of Michael Addition:

Michael_Addition Isoamyl_2_octynoate Isoamyl 2-octynoate Adduct Michael Adduct Isoamyl_2_octynoate->Adduct Nucleophilic Attack Nucleophile Nucleophile (e.g., Isoamyl Alcohol) Nucleophile->Adduct

Caption: Michael addition of a nucleophile to isoamyl 2-octynoate.

Q3: My final product shows an unexpected isomer by NMR analysis. Instead of the expected α,β-unsaturated ester, I seem to have a β,γ-unsaturated isomer. How is this possible?

A3: The formation of a β,γ-unsaturated isomer from an α,β-unsaturated ester is a known phenomenon that can occur under certain conditions, often driven by the formation of a more stable thermodynamic product.

Causality and Troubleshooting:

  • Isomerization: The isomerization of the carbon-carbon triple bond from the α,β-position to the β,γ-position can be catalyzed by both acids and bases. This process can be particularly favorable if the resulting β,γ-alkynoate is thermodynamically more stable.

    • Solution:

      • Control of pH: Maintain neutral or mildly acidic conditions during the reaction and workup. Avoid prolonged exposure to strong acids or any basic conditions.

      • Temperature Control: Higher temperatures can promote isomerization. Running the reaction at the lowest effective temperature can help minimize this side reaction.

      • Choice of Base in Workup: If a basic wash is necessary to remove acidic impurities, use a mild base like sodium bicarbonate and minimize the contact time.

Visualization of Isomerization:

Isomerization alpha_beta_ester Isoamyl 2-octynoate (α,β-unsaturated) beta_gamma_ester Isoamyl 3-octynoate (β,γ-unsaturated) alpha_beta_ester->beta_gamma_ester Acid or Base Catalyzed Isomerization

Caption: Isomerization of the triple bond in isoamyl 2-octynoate.

Q4: I am observing the formation of a high molecular weight, insoluble material in my reaction flask. What is causing this and how can I prevent it?

A4: The formation of insoluble, high molecular weight material is likely due to the polymerization of the 2-octynoic acid or its ester. Acetylenic compounds are known to undergo polymerization, especially at elevated temperatures or in the presence of certain catalysts.[6][7][8]

Causality and Troubleshooting:

  • Polymerization: The triple bond in 2-octynoic acid and its esters can act as a monomer unit, leading to polymerization. This can be initiated by heat, radical initiators, or certain metal catalysts.

    • Solution:

      • Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

      • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent radical-initiated polymerization that may be triggered by oxygen.

      • Inhibitors: Consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT, to the reaction mixture, especially if high temperatures are unavoidable.

Experimental Protocol: Esterification with Polymerization Inhibitor

  • To the reaction mixture of 2-octynoic acid, isoamyl alcohol, and acid catalyst, add a small amount of a polymerization inhibitor (e.g., 100-200 ppm of hydroquinone).

  • Proceed with the esterification as planned, maintaining careful temperature control.

  • Monitor the reaction for any signs of polymer formation.

Q5: During my aqueous workup, I am experiencing significant loss of my desired isoamyl 2-octynoate product. What is happening and how can I improve my recovery?

A5: The loss of product during aqueous workup is often due to the hydrolysis of the ester back to the carboxylic acid and alcohol, especially if the aqueous phase is not pH-neutral or if there is prolonged contact time.

Causality and Troubleshooting:

  • Ester Hydrolysis: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions. During workup, if the aqueous washes are not carefully controlled, the desired product can be cleaved.

    • Solution:

      • Neutralize Carefully: When washing with a basic solution (e.g., sodium bicarbonate) to remove unreacted acid, do so quickly and with cooling. Avoid using strong bases like sodium hydroxide. Ensure the final aqueous layer is not strongly basic before separating the organic layer.

      • Minimize Contact Time: Perform extractions and washes efficiently to reduce the time the ester is in contact with the aqueous phase.

      • Brine Wash: After aqueous washes, a final wash with a saturated sodium chloride solution (brine) can help to remove dissolved water from the organic layer and improve separation.

Workup Protocol to Minimize Hydrolysis

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an inert organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Immediately wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Filter and concentrate the organic layer under reduced pressure.

Q6: I am concerned about the thermal stability of 2-octynoic acid and the possibility of decarboxylation during a heated esterification reaction. Is this a valid concern?

A6: While decarboxylation is a known reaction for certain carboxylic acids, it is generally not a significant side reaction for simple alkynoic acids like 2-octynoic acid under typical esterification conditions.

Causality and Rationale:

  • Decarboxylation: This reaction, the loss of carbon dioxide from a carboxylic acid, typically requires a β-carbonyl group or other activating feature to proceed readily upon heating.[9][10][11] Simple carboxylic acids, including 2-octynoic acid, are generally stable to decarboxylation under the temperatures used for Fischer esterification.

Summary of Key Parameters and Troubleshooting

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Reversible reaction, incomplete water removalUse a Dean-Stark trap or drying agent; use an excess of one reactant.
Byproduct Formation Michael addition of nucleophilesUse anhydrous conditions; control nucleophile concentration.
Isomerization Acid or base catalysis, high temperatureControl pH during reaction and workup; use mild conditions.
Polymerization High temperature, radical initiationMaintain lower temperatures; use an inert atmosphere and/or a polymerization inhibitor.
Product Loss in Workup Ester hydrolysisUse mild basic washes (e.g., NaHCO₃); minimize contact time with aqueous layers.

References

  • Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]

  • ResearchGate. (n.d.). Mg(OMe)2 Promoted Allylic Isomerization of γ-Hydroxy-α,β-Alkenoic Esters to The Synthesis of γ-Ketone Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Labmonk. (2022, September 14). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. Retrieved from [Link]

  • Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN111039789A - Synthesis method of isoamyl nitrite.
  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymerization of substituted acetylenes and features of the formed polymers. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • YouTube. (2024, March 5). Overview of nucleophilic addition to esters and amides. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • YouTube. (2018, May 11). Decarboxylation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 18.5: Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]

  • MDPI. (n.d.). The Polymers of Diethynylarenes—Is Selective Polymerization at One Acetylene Bond Possible? A Review. Retrieved from [Link]

  • YouTube. (2015, December 12). Mitsunobu reaction. Retrieved from [Link]

  • ScienceDirect. (n.d.). Heterogeneous ketonic decarboxylation of dodecanoic acid: studying reaction parameters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Diels–Alder reaction. Retrieved from [Link]

  • YouTube. (2017, January 10). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. Retrieved from [Link]

  • R Discovery. (2004, April 29). Trans-selective conversions of gamma-hydroxy-alpha,beta-alkynoic esters to gamma-hydroxy-alpha,beta-alkenoic esters.. Retrieved from [Link]

  • YouTube. (2020, July 7). Synthesis of Isoamyl acetate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Polymerization of acetylene: polyynes, but not carbyne. Retrieved from [Link]

  • Archive ouverte UNIGE. (n.d.). Transition metal-catalyzed (remote) deconjugative isomerization of α,β- unsaturated carbonyls. Retrieved from [Link]

  • Organic Syntheses. (n.d.). a general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]

  • PubMed. (n.d.). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Retrieved from [Link]

  • Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry. Retrieved from [Link]

  • ChemRxiv. (n.d.). Tunable preparation of β-substituted alkenoate esters via radical alkenylation of C(sp3)–H bonds with allenoates Alexandra Jo. Retrieved from [Link]

  • Save My Exams. (2024, October 26). Nucleophilic Addition | AQA A Level Chemistry Revision Notes 2015. Retrieved from [Link]

  • ResearchGate. (2026, January 9). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Retrieved from [Link]

  • Google Patents. (n.d.). A kind of method for separating isoamyl alcohol and isoamyl acetate.
  • National Center for Biotechnology Information. (2025, February 24). Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Simple Method for the Esterification of Carboxylic Acids. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Isoamyl 2-Octynoate Synthesis &amp; Optimization

Topic: Optimization of Reaction Conditions for Isoamyl 2-Octynoate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Isoamyl 2-Octynoate Ticket ID: CHEM-SUP-8821 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Isoamyl 2-octynoate (an


-acetylenic ester) presents a specific synthetic challenge: driving the equilibrium of esterification while preserving the sensitive conjugated triple bond. Standard Fischer esterification often leads to Michael addition side-products  (where the alcohol adds across the triple bond) or polymerization  (darkening/tar formation).

This guide provides a validated protocol and troubleshooting logic to maximize yield (>85%) and purity (>98%) while minimizing conjugate addition byproducts.

Module 1: Core Reaction Protocols

We recommend two distinct protocols depending on your scale and available equipment.

Method A: Azeotropic Distillation (Scalable/Industrial)

Best for: Multi-gram to kilogram scale where cost is a factor.

The Setup:

  • Reactants: 2-Octynoic Acid (1.0 eq), Isoamyl Alcohol (1.2 - 1.5 eq).

  • Solvent: Toluene (preferred) or Heptane (if lower boiling point is required).

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TSA) (1-2 mol%).

  • Apparatus: Dean-Stark trap fitted with a reflux condenser.

The Logic: The reaction is an equilibrium.[1] We use a non-polar solvent (Toluene) to form a heterogeneous azeotrope with water. Removing water via the Dean-Stark trap drives the reaction to completion (Le Chatelier's Principle).

Step-by-Step:

  • Charge flask with 2-Octynoic acid, Isoamyl alcohol, and Toluene (concentration ~0.5 M).

  • Add p-TSA.[2]

  • Heat to vigorous reflux. Ensure the solvent is condensing rapidly and water is separating in the trap.

  • Critical Checkpoint: Monitor the "water take-off." Reaction is complete when water volume matches theoretical yield (approx. 18 mL per mole).

  • Cool to room temperature. Wash with sat. NaHCO3 (to remove unreacted acid) and Brine.

  • Dry organic layer (MgSO4), concentrate, and distill under high vacuum.

Method B: Steglich Esterification (High Purity/Lab Scale)

Best for: Small scale (<10g) or when the triple bond shows sensitivity to heat/acid.

The Setup:

  • Reagents: DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq), DMAP (4-Dimethylaminopyridine) (0.1 eq).

  • Solvent: Dichloromethane (DCM) (anhydrous).

  • Temp: 0°C to Room Temperature (RT).

The Logic: DCC activates the carboxylic acid into an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl-transfer catalyst. This runs at mild temperatures, virtually eliminating polymerization or thermal isomerization.

Module 2: Optimization & Critical Parameters

The following data table summarizes how specific variables impact the Critical Quality Attributes (CQAs) of Isoamyl 2-octynoate.

ParameterRecommended RangeImpact on YieldImpact on PurityScientific Rationale
Stoichiometry 1.2 - 1.5 eq AlcoholPositiveNegative (if too high)Excess alcohol drives equilibrium but increases risk of Michael addition (alkoxy-alkene formation).
Catalyst Load 0.5 - 2.0 mol% p-TSANeutralNegative (if >2%)High acid concentration promotes acid-catalyzed hydration of the triple bond (ketone formation).
Temperature 110°C (Toluene Reflux)PositiveNegativeHigh temp ensures water removal. If "tarring" occurs, switch to Benzene (80°C) or Heptane (98°C).
Reaction Time 4 - 8 HoursVariableVariableExtended reflux times after water removal ceases leads to oligomerization. Stop exactly when water evolution halts.

Module 3: Troubleshooting Guide (FAQ)

Q1: My product has a persistent "burnt" smell and is dark brown. Why?

Diagnosis: Polymerization or Oxidation. The Fix:

  • Inert Atmosphere: Ensure the reaction is run under a strict Nitrogen or Argon blanket. Alkynes are susceptible to oxidative coupling (Glaser coupling) in the presence of oxygen and trace metals.

  • Radical Scavenger: Add 0.1% BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction mixture to inhibit radical polymerization of the triple bond.

Q2: I see a side product (~10-15%) with a higher molecular weight. What is it?

Diagnosis: Michael Addition Adduct.[2] The Mechanism: The excess Isoamyl alcohol acts as a nucleophile and attacks the


-carbon of the alkyne (conjugate addition), forming a vinyl ether species.
The Fix: 
  • Reduce Alcohol Excess: Drop stoichiometry to 1.1 eq.

  • Switch Catalyst: Strong mineral acids (H2SO4) promote this side reaction more than p-TSA. Switch to Amberlyst-15 (solid acid resin) which can be filtered off immediately after reaction completion.

Q3: The reaction stalls at 70% conversion.

Diagnosis: Water Entrainment. The Fix:

  • Check the Trap: Ensure the Dean-Stark trap is actually separating water. If the solvent/water emulsion is not separating, the water is returning to the flask.

  • Solvent Choice: If using a solvent that is too miscible with water (e.g., THF), the azeotrope won't work. Switch to Toluene or Cyclohexane.

Module 4: Visualizing the Workflow

Figure 1: Synthesis & Troubleshooting Logic

G Start Start: 2-Octynoic Acid + Isoamyl Alcohol Choice Select Method Start->Choice MethodA Method A: Toluene Reflux (Dean-Stark) Cat: p-TSA Choice->MethodA Scale > 10g MethodB Method B: DCM (0°C -> RT) Cat: DCC/DMAP Choice->MethodB Scale < 10g / Sensitive CheckWater Checkpoint: Is Water Evolving? MethodA->CheckWater CheckPurity Checkpoint: TLC/GC Analysis MethodB->CheckPurity CheckWater->CheckPurity Yes (Done) FailYield Issue: Low Conversion CheckWater->FailYield No (Stalled) Success Isolate: Wash (NaHCO3) -> Distill CheckPurity->Success Clean Profile FailColor Issue: Dark Color/Tar CheckPurity->FailColor Impurities FailSide Issue: Michael Adduct CheckPurity->FailSide Side Products FailYield->MethodA Fix: Check Azeotrope/Trap FailColor->MethodA Fix: Add BHT / Lower Temp FailSide->MethodA Fix: Reduce Alcohol Eq

Caption: Decision matrix for synthesis method selection and troubleshooting common failure modes in alkynyl esterification.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.

  • Otera, J. (2003). Esterification: Methods, Reactions, and Applications. Wiley-VCH.
  • Trost, B. M. (1986). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477. (Context on minimizing side reactions like Michael addition).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Troubleshooting

Technical Support Center: Acetylenic Compound Synthesis &amp; Handling

Incident Response & Knowledge Base Current Status: Operational Role: Senior Application Scientist Topic: Prevention of Polymerization/Decomposition in Acetylenic Compounds Module 1: Diagnostic Triage Why is my reaction m...

Author: BenchChem Technical Support Team. Date: February 2026

Incident Response & Knowledge Base

Current Status: Operational Role: Senior Application Scientist Topic: Prevention of Polymerization/Decomposition in Acetylenic Compounds

Module 1: Diagnostic Triage

Why is my reaction mixture turning into black tar?

If your clear or light-yellow reaction mixture has turned into a dark, viscous "tar" or insoluble solid, you are likely witnessing uncontrolled oligomerization or oxidative homocoupling , not just simple polymerization.

The "Black Tar" Decision Matrix:

SymptomProbable CauseImmediate Action
Blue/Green tint

Black precipitate
Glaser Coupling (Oxidative Homocoupling). Copper(I) has oxidized to Cu(II) due to O₂ leakage, promoting dimerization (diynes) which then polymerize.Stop. Check inert gas lines. Add reducing agent (e.g., Na-ascorbate) if protocol permits.
Exotherm + Rapid Darkening Thermal Decomposition/Radical Polymerization. Acetylenes are thermodynamically unstable. You exceeded the onset temperature.Crash Cool. Immerse flask in ice/methanol bath immediately. Dilute with cold solvent.
Slow thickening over days Trace Metal Contamination. Residual Pd or Cu is slowly catalyzing oligomerization in storage.Filter. Pass through a scavenger resin (e.g., Thiol-silica) or Celite immediately. Store frozen.

Module 2: Mechanistic Prevention (The "Why" & "How")

To prevent polymerization, you must understand the competition occurring in your flask. In transition-metal catalyzed reactions (like Sonogashira), your desired pathway competes with Glaser Coupling (homocoupling) and Radical Polymerization .

Visualizing the Threat

G Start Terminal Alkyne (R-C≡C-H) Cu_Cat Cu(I) Catalyst Start->Cu_Cat Activation Polymer Polymer/Oligomer (Black Tar) Start->Polymer Thermal Decomp (>100°C) Desired Desired Cross-Coupling (Sonogashira Product) Cu_Cat->Desired + Aryl Halide + Pd Catalyst Glaser Glaser Homocoupling (Diyne Formation) Cu_Cat->Glaser + O2 (CRITICAL FAILURE POINT) O2 Oxygen (Leak) Glaser->Polymer Heat / Radical Propagation

Figure 1: The "Fork in the Road." Oxygen ingress converts the Cu(I) activator into an oxidative coupling agent, leading to diynes which are precursors to tar.

Module 3: Protocol-Specific Troubleshooting

Scenario A: The Sonogashira Reaction

The most common source of acetylenic polymerization.

Q: I am getting low yields and high tar content. How do I fix this?

A: Switch to a "Copper-Free" or "Reducing" Protocol. Standard Sonogashira uses CuI as a co-catalyst. If you cannot strictly exclude oxygen (e.g., old glovebox, leaky septa), CuI will cause homocoupling.

Protocol 1: The "Reducing Environment" Fix (Easiest)

  • Concept: Keep Copper in the Cu(I) state and scavenge radicals.

  • Add: 10-20 mol% Sodium Ascorbate (aqueous solution) to the reaction. This reduces any formed Cu(II) back to Cu(I), shutting down the Glaser mechanism [1].

  • Add: BHT (Butylated hydroxytoluene) at 0.1 mol% if the substrate is prone to radical polymerization.

Protocol 2: Copper-Free Sonogashira (Best for Stability)

  • Concept: Remove the homocoupling catalyst entirely. Requires a more active Pd source.

  • Catalyst: Use Pd(PPh₃)₄ (5 mol%) or PdCl₂(PCy₃)₂ .

  • Base: Pyrrolidine or Piperidine (act as both base and ligand).

  • Temp: 60-80°C (Note: Higher temp required, so ensure thermal stability first).

Scenario B: Distillation & Purification

The most dangerous step. Acetylenes can detonate or polymerize rapidly upon concentration.

Q: Can I distill my acetylenic intermediate?

A: Only if validated by DSC (Differential Scanning Calorimetry). Never distill an acetylene without knowing its Onset Temperature (


).

The Safe Distillation Workflow:

  • Run DSC: If exotherm > 500 J/g, DO NOT DISTILL . If

    
     is < 150°C, do not distill.
    
  • Add Stabilizer: Add Hydroquinone or BHT (200-500 ppm) to the pot before heating.

  • Dilution: Never distill to dryness. Leave a "heel" of high-boiling solvent (e.g., mineral oil or high-boiling ether) to keep the acetylene solvated and absorb heat.

  • Vacuum: Use high vacuum (< 1 mbar) to keep bath temperature < 50°C.

Module 4: Storage & Handling FAQ

Q: How do I store unstable terminal alkynes? A:

  • Dilution: Store as a 10-20% solution in Hexane or Toluene. Pure acetylenes are significantly more prone to bimolecular reactions.

  • Cold: Store at -20°C.

  • Inert: Flush headspace with Argon (heavier than air), not Nitrogen.

  • Stabilized: Ensure 100 ppm BHT is present.

Q: My rotary evaporator trap has a white solid after concentrating an alkyne. What is it? A: DANGER. This may be a metal acetylide (if Cu/Ag were used) or a volatile polymer precursor.

  • Action: Do not scrape it. Rinse the trap with dilute HCl (to protonate acetylides) followed by copious water. Metal acetylides are shock-sensitive explosives.

Q: Can I use magnetic stir bars? A: Avoid them for large-scale acetylenic synthesis. Magnetic bars can grind metal precipitates against the glass, creating "hot spots" (frictional heating) that initiate radical polymerization. Use overhead mechanical stirring with Teflon impellers for scale-up (>10g).

Summary Data: Stabilizer Selection

StabilizerMechanismBest Use CaseRemoval
BHT (Butylated hydroxytoluene)Radical ScavengerGeneral storage, distillation, Sonogashira.Flash Chromatography (elutes with solvent front).
Hydroquinone Radical ScavengerHigh-temperature distillation (>100°C).Basic wash (NaOH) or chromatography.
Copper Wire Polymerization InhibitorSpecific to acrylates, NOT recommended for terminal alkynes (forms explosive acetylides).Physical removal.
Sodium Ascorbate Anti-OxidantPreventing Glaser coupling in Cu-catalyzed reactions.Aqueous workup.
References
  • Evano, G., & Blanchard, N. (2016). Copper-Mediated Cross-Coupling Reactions. John Wiley & Sons. (Describes the mechanistic role of Cu(II)
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Sperry, J. B., & Wright, D. L. (2005). The application of click chemistry to drug discovery. Current Opinion in Drug Discovery & Development. (Details CuAAC side reactions).
  • Bretherick, L. (2013). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Authoritative source on acetylene explosion hazards and DSC limits).
Optimization

Technical Support Center: Optimizing Solvent Conditions for Isoamyl 2-Octynoate Synthesis

Welcome to the technical support center for the synthesis of Isoamyl 2-octynoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and tro...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Isoamyl 2-octynoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical assistance and troubleshooting advice. As your Senior Application Scientist, my goal is to equip you with the knowledge to navigate the nuances of this reaction, ensuring both efficiency and high purity in your synthesis. We will delve into the critical role of solvent selection, offering practical, field-tested insights to overcome common challenges.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions regarding solvent conditions for the synthesis of Isoamyl 2-octynoate.

Q1: What are the most common methods for synthesizing Isoamyl 2-octynoate, and how does the choice of method influence solvent selection?

A1: The synthesis of Isoamyl 2-octynoate, an ester, is typically achieved through the esterification of 2-octynoic acid with isoamyl alcohol. The most prevalent methods include:

  • Fischer-Speier Esterification: This is a classic acid-catalyzed esterification.[1][2][3][4][5] The reaction is reversible, and the choice of solvent is crucial for driving the equilibrium towards the product.[2][5]

  • Steglich Esterification: This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often with a catalyst like 4-dimethylaminopyridine (DMAP).[6][7][8][9] It is performed under milder, neutral conditions, and the solvent's primary role is to dissolve the reactants and facilitate the reaction.[6][8]

  • Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ester with an inversion of stereochemistry, using reagents like triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).[10][11][12][13] The choice of solvent here needs to accommodate the specific reagents and intermediates of this reaction.[13]

The choice of method dictates the ideal solvent properties. For Fischer esterification, a non-polar, water-immiscible solvent that can form an azeotrope with water is often preferred to remove water and drive the reaction forward.[1] For Steglich and Mitsunobu reactions, aprotic solvents that can dissolve the various reagents are typically used.

Q2: How does solvent polarity affect the rate and yield of the Isoamyl 2-octynoate synthesis?

A2: Solvent polarity can significantly impact the reaction rate and equilibrium position of esterification reactions.

  • Polar Protic Solvents (e.g., alcohols, water): These are generally poor choices for Fischer esterification as they can interfere with the reaction equilibrium. However, using an excess of the reactant alcohol (isoamyl alcohol) can serve as both a reactant and a solvent.

  • Polar Aprotic Solvents (e.g., DMF, DMSO): These can be suitable for certain esterification methods but may be difficult to remove during work-up.

  • Non-Polar Solvents (e.g., toluene, hexane, cyclohexane): These are often excellent choices for Fischer esterification, especially when coupled with a Dean-Stark apparatus to remove water azeotropically.[1] This continuous removal of a product shifts the equilibrium to favor the formation of the ester, leading to higher yields.[1] For enzymatic esterifications, non-polar solvents like cyclohexane have been shown to be effective.[14]

Studies have shown that for some esterification reactions, moderately polar solvents can offer an optimal balance for solvating reactants and promoting faster reaction rates.[15] However, for equilibrium-limited reactions like the Fischer esterification, the ability to remove water is often the more critical factor.

Q3: Can the synthesis of Isoamyl 2-octynoate be performed under solvent-free conditions?

A3: Yes, solvent-free conditions are a viable and environmentally friendly option for the synthesis of isoamyl esters.[16] In such a setup, one of the reactants, typically the isoamyl alcohol, is used in excess to act as the solvent. This approach simplifies the reaction setup and work-up procedure. High yields have been obtained for the synthesis of isoamyl acetate under solvent-free conditions using a heterogeneous catalyst.[16] This suggests that a similar approach could be successful for Isoamyl 2-octynoate, particularly with an appropriate catalyst to drive the reaction.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the synthesis of Isoamyl 2-octynoate, with a focus on the role of the solvent.

Problem 1: Low Reaction Yield

Possible Causes and Solutions:

  • Incomplete Reaction (Equilibrium not driven to completion):

    • Causality: The Fischer esterification is a reversible reaction.[2][5] The presence of water, a product, can lead to the hydrolysis of the ester back to the starting materials.

    • Solution:

      • Use a Dean-Stark Apparatus: When using a non-polar solvent like toluene or cyclohexane, a Dean-Stark trap is highly effective for removing water as it forms, thus driving the reaction to completion.[1]

      • Use Excess Reactant: Employing a large excess of isoamyl alcohol can shift the equilibrium towards the product side.[1] In this case, the alcohol can also serve as the solvent.

      • Add a Dehydrating Agent: Molecular sieves can be added to the reaction mixture to absorb the water produced.

  • Poor Solubility of Reactants:

    • Causality: If the 2-octynoic acid or the catalyst is not fully dissolved in the chosen solvent, the reaction rate will be significantly reduced.

    • Solution:

      • Select a More Appropriate Solvent: Refer to the solvent properties table below. A solvent that dissolves all reactants at the reaction temperature should be chosen. For instance, toluene is often a good choice for its ability to dissolve many organic compounds and its suitable boiling point for reflux.[1]

      • Increase Reaction Temperature: Increasing the temperature can improve the solubility of the reactants and increase the reaction rate. However, be mindful of the boiling point of your solvent and the potential for side reactions at higher temperatures.

Problem 2: Formation of Side Products/Impurities

Possible Causes and Solutions:

  • Side Reactions of the Alkyne Group:

    • Causality: The triple bond in 2-octynoic acid can be susceptible to addition reactions under certain conditions, especially at high temperatures or in the presence of certain catalysts.[17][18]

    • Solution:

      • Milder Reaction Conditions: Consider using a milder esterification method like the Steglich esterification, which proceeds at room temperature and avoids harsh acidic conditions.[6][8]

      • Solvent Choice: A less polar, non-coordinating solvent may help to minimize side reactions involving the alkyne functionality.

  • Dehydration of Isoamyl Alcohol:

    • Causality: Under strong acidic conditions and high temperatures, isoamyl alcohol can undergo dehydration to form alkenes.

    • Solution:

      • Control the Reaction Temperature: Avoid excessive heating.

      • Use a Milder Acid Catalyst: A less corrosive acid catalyst might be beneficial.

      • Solvent as a Heat Sink: A higher-boiling solvent can help to maintain a more stable and controlled reaction temperature.

Problem 3: Difficulty in Product Isolation and Purification

Possible Causes and Solutions:

  • High-Boiling Point Solvents:

    • Causality: Solvents like DMF or DMSO can be difficult to remove completely from the final product due to their high boiling points.

    • Solution:

      • Choose a Lower-Boiling Point Solvent: Opt for a solvent that can be easily removed by rotary evaporation, such as dichloromethane (for Steglich) or toluene (for Fischer).

      • Aqueous Work-up: A proper aqueous work-up procedure is crucial. This typically involves washing the organic layer with a sodium bicarbonate solution to remove unreacted acid and the catalyst, followed by a brine wash.[19]

  • Emulsion Formation During Work-up:

    • Causality: The presence of certain solvents and impurities can lead to the formation of stable emulsions during the aqueous extraction, making phase separation difficult.

    • Solution:

      • Add Brine: Washing with a saturated sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.

      • Solvent Selection: Some solvents are more prone to emulsion formation than others. If this is a persistent issue, consider changing your reaction solvent.

Data Summary: Solvent Selection Guide

The following table summarizes the properties of common solvents and their suitability for different aspects of Isoamyl 2-octynoate synthesis.

SolventBoiling Point (°C)PolarityAzeotrope with WaterRecommended Use
Toluene 111Non-polarYesFischer Esterification with Dean-Stark trap[1]
Hexane 69Non-polarYesFischer Esterification, lower temperature reactions
Cyclohexane 81Non-polarYesFischer Esterification, enzymatic reactions[14]
Dichloromethane (DCM) 40Polar AproticNoSteglich Esterification, Mitsunobu Reaction
Tetrahydrofuran (THF) 66Polar AproticNoMitsunobu Reaction
Acetonitrile 82Polar AproticNoGreener alternative for Steglich Esterification[20]
Solvent-Free (excess Isoamyl Alcohol) 131 (Isoamyl Alcohol)--Green chemistry approach, simplifies work-up[16]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, add 2-octynoic acid (1.0 eq), isoamyl alcohol (1.5 eq), and toluene (to achieve a ~0.5 M concentration of the limiting reagent).

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid, ~5 mol%).

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[1]

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Proceed with an aqueous work-up as described in the troubleshooting section.

Protocol 2: Steglich Esterification in Dichloromethane
  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-octynoic acid (1.0 eq), isoamyl alcohol (1.2 eq), and DMAP (0.1 eq) in dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.1 eq) or EDC (1.1 eq) in dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualization of Workflows

Fischer Esterification Workflow

FischerEsterificationWorkflow A Combine Reactants: 2-Octynoic Acid, Isoamyl Alcohol, Acid Catalyst, Toluene B Set up Dean-Stark Apparatus A->B C Heat to Reflux B->C D Monitor Water Collection C->D E Reaction Complete (No more water) D->E Completion F Cool to RT E->F G Aqueous Work-up F->G H Purification G->H I Isoamyl 2-octynoate H->I

Caption: Workflow for Fischer Esterification of Isoamyl 2-octynoate.

Troubleshooting Decision Tree for Low Yield

TroubleshootingLowYield A Low Yield of Isoamyl 2-octynoate B Is the reaction reversible (e.g., Fischer)? A->B E Are reactants fully dissolved? A->E C Yes B->C Yes D No B->D No F Use Dean-Stark trap or excess alcohol C->F G Consider Steglich or Mitsunobu D->G H Change solvent or increase temperature E->H No I Check for catalyst deactivation or side reactions E->I Yes

Sources

Troubleshooting

Isoamyl 2-octynoate storage and handling best practices

Technical Support Center: Isoamyl 2-Octynoate An Introduction to Isoamyl 2-Octynoate Isoamyl 2-octynoate (CAS: 68555-60-2), also known as 3-methylbutyl oct-2-ynoate, is an organic ester characterized by a terminal alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Isoamyl 2-Octynoate

An Introduction to Isoamyl 2-Octynoate

Isoamyl 2-octynoate (CAS: 68555-60-2), also known as 3-methylbutyl oct-2-ynoate, is an organic ester characterized by a terminal alkyne group.[1][2] This internal triple bond is a site of high reactivity, making the compound a valuable intermediate in various synthetic pathways. However, this same reactivity necessitates specific storage and handling protocols to ensure its stability, purity, and the safety of laboratory personnel. This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth answers to common questions and troubleshooting potential issues encountered during its use.

Frequently Asked Questions (FAQs)

Section 1: Storage & Stability

Q: What are the ideal storage conditions for isoamyl 2-octynoate to ensure long-term stability?

A: The long-term stability of isoamyl 2-octynoate hinges on controlling its environment. The recommended storage is in a tightly closed container, placed in a cool, dark, and well-ventilated area.[3] The ideal temperature range is typically refrigerated (2-8 °C) to minimize thermal degradation. The underlying principle is to limit the energy available for unwanted side reactions, for which the alkyne group is particularly susceptible.

Q: My vial of isoamyl 2-octynoate has developed a yellow tint. Is it still usable?

A: A color change from colorless to pale yellow is a common indicator of potential degradation. While a slight tint may not significantly impact some applications, it warrants investigation. The color change is often due to slow polymerization or oxidation reactions at the reactive triple bond.

Causality: Alkynes can be sensitive to air, light, and trace metal impurities, which can catalyze decomposition pathways.

Recommended Action:

  • Analytical Check: Before use, verify the compound's purity using an appropriate analytical method, such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. Compare the results to the certificate of analysis provided with the original product.

  • Risk Assessment: For sensitive applications, such as in drug development or catalysis where purity is paramount, using a discolored reagent is not recommended. For less sensitive, exploratory experiments, it may be acceptable if the primary compound is still the major component.

Q: I left a container of isoamyl 2-octynoate at room temperature for a week. What are the potential consequences?

A: While short-term exposure to ambient temperature is unlikely to cause rapid decomposition, it accelerates the potential for degradation.[4] The primary risks are increased rates of dimerization, polymerization, or reaction with atmospheric oxygen and moisture. For best results and to maintain the integrity of your experiments, it is crucial to return the compound to its recommended cool storage conditions promptly.[3]

Section 2: Handling & Safety Precautions

Q: What are the most critical personal protective equipment (PPE) requirements when handling this compound?

A: Due to the potential for skin sensitization and irritation, comprehensive PPE is mandatory.[5] While specific data for isoamyl 2-octynoate is limited, related compounds like methyl 2-octynoate are known skin sensitizers.[5][6]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.[7]

  • Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.

  • Respiratory Protection: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhaling vapors.[7]

Q: Why is isoamyl 2-octynoate considered a potential skin sensitizer?

A: The triple bond in 2-octynoates makes them reactive towards nucleophiles. In a biological context, this means they can potentially react with nucleophilic residues (like cysteine or lysine) in skin proteins. This modification of self-proteins can be recognized by the immune system, leading to an allergic response upon subsequent exposures, which is the definition of chemical sensitization.[5] This mechanism is a known concern for several fragrance ingredients containing similar functional groups.[6]

Q: What are the immediate steps to take in case of an accidental spill?

A:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated. Remove all sources of ignition.[8]

  • Containment: For small spills, absorb the liquid with an inert, non-combustible material like sand, diatomaceous earth, or a universal binding agent.[8]

  • Cleanup: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[8]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Do not allow the material to enter drains or waterways.[8]

Section 3: Incompatibilities & Disposal

Q: What substances are incompatible with isoamyl 2-octynoate?

A: The reactivity of the alkyne group dictates its primary incompatibilities. Avoid contact with:

  • Strong Oxidizing Agents: Can lead to violent reactions.[8]

  • Strong Acids and Bases: Can catalyze hydration, polymerization, or other unwanted reactions of the triple bond.

  • Heavy Metal Salts: Salts of copper, silver, and mercury can form explosive acetylides.[9] It is critical to ensure all glassware and equipment are free from these contaminants.

Q: How should I dispose of waste isoamyl 2-octynoate and contaminated materials?

A: All waste must be treated as hazardous.

  • Collect waste isoamyl 2-octynoate and any solutions containing it in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Contaminated materials such as gloves, absorbent pads, and pipette tips should also be placed in a sealed container for hazardous waste.

  • Disposal must be carried out through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.

Data Summary Table

PropertyValueSource
CAS Number 68555-60-2[1]
Molecular Formula C₁₃H₂₂O₂[1]
Molecular Weight 210.32 g/mol [1]
Appearance Colorless Liquid[10] (by analogy)
Flash Point 120.56 °C (249.00 °F)[2]
Primary Hazards Potential Skin Sensitizer[5] (by analogy)
Incompatibilities Strong oxidizing agents, strong acids/bases, heavy metal salts[8][9]
Storage Temperature 2-8 °C Recommended, in a cool, dark, well-ventilated place[3]

Experimental Protocols

Protocol 1: Receipt and Initial Storage of Isoamyl 2-Octynoate
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Verify Documentation: Cross-reference the product label with your purchase order and the supplier's Certificate of Analysis (C of A). Confirm the CAS number and product name.

  • Don Appropriate PPE: Before handling the primary container, put on safety goggles, a lab coat, and chemically resistant gloves.

  • Transfer to Fume Hood: Place the unopened container in a certified chemical fume hood.

  • Open and Inspect: Carefully open the secondary and primary containers. Visually inspect the liquid for any discoloration or precipitates.

  • Seal and Label: Tightly reseal the container. If using a gas-blanketing system, purge the headspace with an inert gas (e.g., Argon or Nitrogen) to displace oxygen.

  • Log and Store: Record the date of receipt and opening in your laboratory inventory. Place the sealed container in a designated, properly ventilated refrigerator or cold room (2-8 °C) away from incompatible materials.

Protocol 2: Preparing a Stock Solution
  • Pre-Experiment Setup: Ensure the chemical fume hood sash is at the appropriate height. Assemble all necessary glassware, solvent, and dispensing tools.

  • Equilibration: Remove the isoamyl 2-octynoate container from cold storage and allow it to equilibrate to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing inside the cold container upon opening.

  • Dispensing: In the fume hood, carefully unseal the container. Using a calibrated micropipette or a clean, dry glass syringe, withdraw the required volume of the liquid.

  • Solution Preparation: Dispense the isoamyl 2-octynoate into your solvent of choice in a volumetric flask. Mix thoroughly.

  • Resealing and Storage: Tightly reseal the primary container, purge with inert gas if necessary, and immediately return it to cold storage.

  • Labeling: Clearly label the prepared stock solution with the compound name, concentration, solvent, and date of preparation.

Visualized Workflows & Troubleshooting

Troubleshooting Guide for Suspected Degradation

G start Compound Suspected of Degradation (e.g., color change, unexpected results) check_visual Visual Inspection: Is the liquid clear and colorless? start->check_visual action_proceed_caution Proceed with Caution (Consider running a small-scale test reaction first) check_visual->action_proceed_caution Yes check_analytical Perform Analytical Check (e.g., GC, NMR, LC-MS) check_visual->check_analytical No (Discolored) action_proceed_caution->check_analytical If results are critical compare_cofa Compare data to Certificate of Analysis (C of A) check_analytical->compare_cofa is_pure Is purity acceptable for the intended application? compare_cofa->is_pure action_use Use as planned is_pure->action_use Yes action_purify Consider Purification (e.g., column chromatography) Is this feasible? is_pure->action_purify No action_purify->action_use Yes, after purification action_discard Discard according to hazardous waste protocols action_purify->action_discard No

Caption: Decision tree for managing suspected degradation of isoamyl 2-octynoate.

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in Fume Hood prep_ppe->prep_hood prep_equilibrate 3. Equilibrate Reagent to Room Temperature prep_hood->prep_equilibrate handle_dispense 4. Dispense Required Amount prep_equilibrate->handle_dispense handle_seal 5. Tightly Reseal Container (Purge with Inert Gas) handle_dispense->handle_seal cleanup_waste 7. Segregate Liquid & Solid Hazardous Waste handle_dispense->cleanup_waste cleanup_store 6. Return Reagent to Cold Storage Immediately handle_seal->cleanup_store cleanup_decon 8. Decontaminate Glassware & Work Area cleanup_store->cleanup_decon cleanup_waste->cleanup_decon

Caption: Standard workflow for the safe handling of isoamyl 2-octynoate.

References

  • Axxence Aromatic GmbH. Safety Data Sheet. [Link]

  • Carl ROTH. Safety Data Sheet: Isoamyl acetate. [Link]

  • The Good Scents Company. isoamyl octanoate, 2035-99-6. [Link]

  • SkinSAFE. Methyl-2-Octynoate Ingredient Allergy Safety Information. [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022). Octynoic and nonynoic acid esters - Evaluation statement. [Link]

  • Airgas. Acetylene - SAFETY DATA SHEET. [Link]

  • Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, isopentyl 2-methylcrotonate (E), CAS Registry Number 41519-18-0. Food and Chemical Toxicology, 169. [Link]

  • The Good Scents Company. isoamyl heptine carbonate, 68555-60-2. [Link]

  • PubChem. Methyl 2-octynoate | C9H14O2 | CID 8092. [Link]

  • The Good Scents Company. isoamyl crotonate, 25415-77-4. [Link]

  • New Jersey Department of Health. Acetylene - Hazardous Substance Fact Sheet. [Link]

  • Fattahi, A. H., Dekamin, M. G., & Clark, J. H. (2023). Optimization of green and environmentally-benign synthesis of isoamyl acetate in the presence of ball-milled seashells by response surface methodology. Scientific Reports, 13(1), 2803. [Link]

  • HSSE World. (2021). Safe Handling of Acetylene Gas. [Link]

  • Ventos. isoamyl octanoate bionatural - Specification Sheet. [Link]

  • Occupational Safety and Health Administration (OSHA). n-Amyl Acetate - Isoamyl Acetate. [Link]

  • EIGA. (2015). Global Product Strategy (GPS) Safety Summary Acetylene. [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity comparison of 2-octynoates and 2-alkynoates

Title: Comparative Biological Profile: 2-Octynoates vs. Long-Chain 2-Alkynoates Subtitle: A Technical Guide to Structure-Activity Relationships, Reactivity Kinetics, and Toxicological Trade-offs.

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Biological Profile: 2-Octynoates vs. Long-Chain 2-Alkynoates Subtitle: A Technical Guide to Structure-Activity Relationships, Reactivity Kinetics, and Toxicological Trade-offs.

Executive Summary: The Chain Length Paradox

In the development of electrophilic bioactive agents, 2-alkynoates (α,β-acetylenic esters) represent a critical scaffold due to their ability to function as Michael acceptors. However, a distinct "crossover" effect exists when comparing medium-chain derivatives (2-octynoates , C8) against their longer-chain counterparts (2-decynoates to 2-hexadecynoates , C10–C16).

While 2-octynoates (specifically methyl 2-octynoate) exhibit high bioavailability and reactivity, making them potent sensitizers, they often underperform in antimicrobial assays compared to C10–C12 analogs. This guide dissects the biological divergence driven by lipophilicity and steric access, providing researchers with the data needed to select the optimal chain length for therapeutic vs. biocidal applications.

Mechanistic Foundation: The Electrophilic Trigger

The biological activity of all 2-alkynoates is predicated on the conjugation of the triple bond with the ester carbonyl, creating an electron-deficient


-carbon. This motif serves as a "soft" electrophile, reacting preferentially with "soft" nucleophiles such as the thiol (-SH) groups of cysteine residues in proteins or the antioxidant glutathione (GSH).[1]

The Reaction: The nucleophilic attack results in a stable vinyl thioether adduct. This covalent modification is the basis for both:

  • Therapeutic Efficacy: Inhibition of essential microbial enzymes (e.g., fatty acid synthases).

  • Toxicity: Depletion of cellular GSH and haptenization of skin proteins (sensitization).

Figure 1: Mechanistic Divergence Based on Chain Length

AlkynoateMechanism cluster_C8 Medium Chain (C8: 2-Octynoate) cluster_C12 Long Chain (C10-C16) Alkynoate 2-Alkynoate Scaffold (Michael Acceptor) Reactivity Electrophilic Attack (Cys-SH / GSH) Alkynoate->Reactivity C8_Prop High Volatility Mod. Lipophilicity (LogP ~2.8) Reactivity->C8_Prop If C8 C12_Prop High Lipophilicity (LogP > 4.0) Reactivity->C12_Prop If C10-C16 Sensitization Skin Sensitization (Hapten Formation) C8_Prop->Sensitization GSH_Depletion Rapid Cytosolic GSH Depletion C8_Prop->GSH_Depletion Membrane Membrane Integration (Disruption) C12_Prop->Membrane Target Enzyme Inhibition (FAS II Systems) C12_Prop->Target

Caption: Divergent biological outcomes driven by the lipophilic tail. C8 favors cytosolic/dermal reactivity; C10+ favors membrane-associated targets.

Comparative Performance Analysis

A. Antimicrobial Efficacy (Bacteria & Fungi)

Experimental data indicates that antimicrobial potency is not linear but parabolic, peaking at C10–C12. 2-Octynoates (C8) often fall below the efficacy threshold for resistant strains.

  • Fungal Inhibition: In studies of 2-alkynoic acids against Candida and Trichophyton, the order of activity is C10 ≈ C11 ≈ C12 > C14 > C8 > C7 .[2] The C8 chain is too short to effectively disrupt the fungal cell membrane lipid bilayer.

  • Bacterial Inhibition: Against S. aureus (MRSA) and K. pneumoniae, 2-hexadecynoate (C16) and 2-decynoate (C10) analogs show superior MIC values compared to octynoates. The lipophilic tail of C10+ allows the molecule to anchor into the bacterial membrane, facilitating the delivery of the electrophilic "warhead" to membrane-bound enzymes.

Table 1: Comparative Efficacy Profile

Feature2-Octynoates (C8)2-Decynoates/Dodecynoates (C10-C12)
Primary Utility Fragrance (Folione), Chemical IntermediateAntimicrobial, Antifungal, Antitumor
Antifungal Rank Low (5th tier)High (Top tier)
MRSA Activity Moderate (MIC > 60 µg/mL)High (MIC ~15 µg/mL for C16 analogs)
Membrane Penetration Moderate (Passive diffusion)High (Lipid bilayer integration)
Sensitization Risk Extreme (Cat 1A Sensitizer) Moderate (Lower bioavailability in stratum corneum)
B. Toxicology & Sensitization (The 2-Octynoate Hazard)

Methyl 2-octynoate (Methyl heptine carbonate) is a reference sensitizer in dermatology.

  • Mechanism: Its moderate lipophilicity allows it to penetrate the stratum corneum, where it reacts with skin proteins (keratinocytes) via Michael addition.

  • Regulatory Status: Due to this potency, it is strictly regulated (e.g., IFRA Standards, EU Cosmetics Regulation).

  • Comparison: Longer chains (C12+) are often less sensitizing in vivo despite having the same electrophilic core. This is likely due to "lipophilic trapping"—the longer chains get stuck in the lipid matrix of the skin surface and fail to reach the viable epidermis where immune recognition occurs.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Kinetic Glutathione (GSH) Chemoassay

Purpose: To quantify the electrophilic reactivity (


) of the alkynoate independent of biological transport.
  • Preparation: Prepare a 10 mM stock of the 2-alkynoate in acetonitrile. Prepare 10 mM reduced L-glutathione (GSH) in PBS (pH 7.4).

  • Reaction: Mix GSH and Alkynoate in a 1:10 ratio (pseudo-first-order conditions) or 1:1 ratio (second-order) in a UV-transparent 96-well plate.

  • Detection: Monitor the decay of the free thiol concentration using Ellman’s Reagent (DTNB) at 412 nm or by direct UV absorbance of the alkynoate (if distinct) over 60 minutes.

  • Validation: Run Methyl Propiolate as a positive control (High Reactivity) and Methyl Crotonate as a negative/low control.

  • Calculation: Plot

    
     vs time. The slope represents the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Differential MIC Determination (Chain Length Sensitivity)

Purpose: To determine the "Cutoff Effect" where chain length stops aiding activity.

  • Media: Use Mueller-Hinton Broth (MHB) supplemented with 0.002% Tween 80 to ensure solubility of longer alkynoates (C12+).

    • Note: Without Tween, C12-C16 esters will precipitate, yielding false negatives.

  • Inoculum: Standardize bacteria (S. aureus ATCC 29213) to

    
     CFU/mL.
    
  • Dosing: Serial dilute 2-octynoate and 2-dodecynoate from 128 µg/mL down to 0.25 µg/mL.

  • Incubation: 37°C for 18–24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Expectation: 2-octynoate MIC ≈ 64–128 µg/mL; 2-dodecynoate MIC ≈ 8–16 µg/mL.

References

  • Gershon, H., & Shanks, L. (1978). Antifungal properties of 2-alkynoic acids and their methyl esters.[2] Canadian Journal of Microbiology.[2] Link

  • Sanabria-Ríos, D. J., et al. (2014). Antibacterial activity of 2-alkynoic fatty acids against multidrug-resistant bacteria. Chemistry and Physics of Lipids. Link

  • Schwöbel, J. A., et al. (2010). Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles.[3] Chemical Research in Toxicology. Link

  • Christensen, L. P., et al. (2014). Active sensitization and contact allergy to methyl 2-octynoate.[4] Contact Dermatitis.[4][5][6] Link

  • AICIS. (2022).[7] Evaluation statement: Octynoic and nonynoic acid esters.[7] Australian Industrial Chemicals Introduction Scheme. Link

Sources

Comparative

Validation of Isoamyl 2-octynoate as a research-grade chemical

Research-Grade Evaluation for Medicinal Chemistry & Toxicology[1] Executive Summary Isoamyl 2-octynoate (CAS: 68555-60-2), historically utilized as a fragrance ingredient ("Isoamyl Heptine Carbonate"), presents a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Research-Grade Evaluation for Medicinal Chemistry & Toxicology[1]

Executive Summary

Isoamyl 2-octynoate (CAS: 68555-60-2), historically utilized as a fragrance ingredient ("Isoamyl Heptine Carbonate"), presents a distinct physiochemical profile relevant to modern drug development.[1][2] While its methyl analog (Methyl 2-octynoate) is a well-documented sensitizer and reactive standard, the isoamyl variant offers a higher lipophilicity (LogP ~4.9) and modified steric profile , making it a critical tool for studying Michael acceptor reactivity in lipid-rich environments.[1]

This guide validates Isoamyl 2-octynoate not merely as an olfactory agent, but as a research-grade electrophile . It serves two primary functions in the laboratory:

  • Covalent Warhead Modeling: As an

    
    -acetylenic ester, it models the reactivity of "ynamide" and "ynoate" warheads used in targeted covalent inhibitors (TCIs).[1]
    
  • Toxicological Reference Standard: It acts as a lipophilic comparator in skin sensitization assays (LLNA, DPRA) to uncouple steric bulk from electrophilic reactivity.

Part 1: Chemical Identity & Comparative Profiling[1]

To validate Isoamyl 2-octynoate for research use, it must be benchmarked against the industry standard, Methyl 2-octynoate (MHC). The isoamyl chain introduces significant hydrophobicity, altering membrane permeability and esterase stability.

Table 1: Physiochemical Comparison of 2-Octynoate Esters

FeatureMethyl 2-Octynoate (MHC)Isoamyl 2-OctynoateSignificance in Research
CAS Number 111-12-668555-60-2 Unique identifier for sourcing.[1]
Formula


Isoamyl adds

bulk.[1]
Molecular Weight 154.21 g/mol 210.31 g/mol Affects volatility and diffusion kinetics.
LogP (Predicted) ~2.9~4.9 Key Differentiator: Isoamyl variant partitions strongly into lipid bilayers/membranes.[1]
Boiling Point 217°C~255°C Higher thermal stability for high-temp synthesis.
Electrophilicity High (Sterically unhindered)Moderate Isoamyl group provides distal steric shielding, modulating reaction rates.[1]
Primary Utility High-throughput ScreeningLipophilic Warhead Modeling Better mimics drug-like lipophilic tails.[1]
Part 2: Reactivity Profile (The Michael Acceptor System)[1]

The core value of Isoamyl 2-octynoate in drug discovery lies in its


-unsaturated alkyne  moiety.[1] This system is a potent Michael acceptor, reacting with nucleophiles (specifically Thiols like Cysteine and Glutathione) without requiring enzymatic catalysis.
Mechanism of Action: Thiol Conjugation

In a biological system, the nucleophilic sulfur of a cysteine residue attacks the


-carbon of the triple bond.[1] Unlike alkenes (acrylates), alkynes can undergo a second addition or isomerize to form stable vinyl sulfides.[1]

Why this matters:

  • Toxicology: This haptenization mechanism drives skin sensitization.[1]

  • Pharma: This mimics the "warhead" mechanism of covalent drugs designed to target non-catalytic cysteines.[1]

Visualization: Electrophilic Reactivity Pathway

The following diagram illustrates the parallel pathways of Isoamyl 2-octynoate: its utility in organic synthesis (heterocycle formation) versus its biological reactivity (protein adduction).[1]

G cluster_0 Reagent cluster_1 Biological Pathway (Tox/Pharma) cluster_2 Synthetic Pathway Isoamyl Isoamyl 2-Octynoate (Electrophile) Adduct Vinyl Sulfide Adduct (Stable Conjugate) Isoamyl->Adduct Michael Addition (k_inact) Heterocycle Pyrazolone/Isoxazole Scaffold Isoamyl->Heterocycle Cyclocondensation Cys Cysteine Thiol (Nucleophile) Cys->Adduct Response Immune Response / Target Inhibition Adduct->Response Hydrazine Hydrazine/Amine Hydrazine->Heterocycle

Caption: Divergent reactivity pathways of Isoamyl 2-octynoate: Biological thiol conjugation (top) vs. Synthetic heterocycle formation (bottom).[1]

Part 3: Safety & Toxicological Validation

As a Senior Application Scientist, it is imperative to treat Isoamyl 2-octynoate as a Category 1A Skin Sensitizer .

  • Sensitization Potential: Like its methyl analog, the isoamyl ester is capable of penetrating the stratum corneum and haptenizing skin proteins.[1] However, its higher LogP (4.9) suggests it may have a longer retention time in the epidermis compared to the methyl ester.

  • Risk Mitigation:

    • Handling: Double-gloving (Nitrile) is insufficient for prolonged exposure due to lipophilicity. Use Laminar Flow Hoods.

    • Deactivation: Spills should be treated with an aqueous solution of Sodium Bisulfite (NaHSO₃) or Glutathione to quench the alkyne via Michael addition before disposal.[1]

Part 4: Experimental Protocols
Protocol A: Quality Control & Purity Validation

Commercial samples of "fragrance grade" Isoamyl 2-octynoate often contain 1-5% of the parent acid (2-octynoic acid) or isomeric byproducts.[1] For research use, >98% purity is required.

Method: GC-FID Purity Check

  • Sample Prep: Dilute 10 mg of Isoamyl 2-octynoate in 1 mL Dichloromethane (DCM).

  • Column: DB-5ms or equivalent (30m x 0.25mm ID).

  • Inlet: Split mode (20:1), 250°C.

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Validation Criteria:

    • Retention Time: Isoamyl ester elutes significantly later than Methyl ester.

    • Impurity Limit: Free 2-octynoic acid (broad peak tailing) must be <0.5%.

Protocol B: Synthesis of High-Purity Reference Standard

If commercial purity is insufficient, synthesize fresh standard using Steglich Esterification, which avoids harsh acidic conditions that might polymerize the alkyne.[1]

Workflow Diagram:

Workflow Start Start: 2-Octynoic Acid + Isoamyl Alcohol Coupling Coupling Agent: DCC + DMAP (Cat.) Solvent: DCM, 0°C -> RT Start->Coupling Filter Filtration: Remove DCU Urea Coupling->Filter Wash Workup: 1. 1N HCl (Remove DMAP) 2. NaHCO3 (Remove Acid) Filter->Wash Distill Vacuum Distillation: (High Vacuum required) Wash->Distill Final Final Product: Isoamyl 2-Octynoate (>99% Purity) Distill->Final

Caption: Steglich esterification workflow to produce research-grade Isoamyl 2-octynoate with minimal polymerization.

Step-by-Step Procedure:

  • Charge: In a round-bottom flask, dissolve 2-octynoic acid (1.0 eq) and Isoamyl alcohol (1.2 eq) in dry Dichloromethane (DCM).

  • Catalyst: Add DMAP (0.1 eq). Cool the mixture to 0°C.

  • Coupling: Dropwise add DCC (1.1 eq) dissolved in DCM.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 12 hours. Note: A white precipitate (DCU) will form.

  • Workup: Filter off the DCU. Wash the filtrate with 0.5N HCl (to remove DMAP) and Saturated NaHCO₃ (to remove unreacted acid).

  • Purification: Dry over MgSO₄, concentrate, and purify via Kugelrohr distillation (high vacuum) to isolate the clear, colorless oil.

References
  • PubChem. (n.d.).[2] Isoamyl 2-octynoate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Australian Industrial Chemicals Introduction Scheme (AICIS). (2022).[1][2][3] Evaluation statement: Octynoic and nonynoic acid esters. Australian Government.[2] Retrieved from [Link]

  • Schwöbel, J. A. H., et al. (2010). Prediction of Michael-type acceptor reactivity of -unsaturated esters. Chemical Research in Toxicology. (Contextual grounding for alkyne reactivity).
  • The Good Scents Company. (n.d.). Isoamyl 2-octynoate General Information. Retrieved from [Link]

Sources

Validation

Benchmarking Isoamyl 2-Octynoate as a Putative Chemical Probe for Serine Hydrolases: A Comparative Guide

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme activity profiling, the selection of an appropriate chemical probe is a critical decision that dictates the succe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of enzyme activity profiling, the selection of an appropriate chemical probe is a critical decision that dictates the success and reproducibility of experimental outcomes. This guide provides an in-depth technical comparison of isoamyl 2-octynoate, a putative chemical probe, with established alternatives for the study of serine hydrolases, a large and functionally diverse class of enzymes implicated in numerous physiological processes and disease states.

At its core, isoamyl 2-octynoate is an ester of isoamyl alcohol and 2-octynoic acid[1]. While direct literature detailing its application as a chemical probe is nascent, its structural features, particularly the acetylenic fatty acid moiety, strongly suggest its utility as an irreversible inhibitor of certain serine hydrolases. The alkyne functional group is a known reactive "warhead" that can covalently modify the active site serine of these enzymes, making it a valuable tool for activity-based protein profiling (ABPP). This guide will therefore proceed under the well-founded hypothesis that isoamyl 2-octynoate functions as a mechanism-based inactivator of serine hydrolases, with a particular focus on Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.

The Rationale: Why Target Serine Hydrolases?

Serine hydrolases constitute one of the largest and most diverse enzyme superfamilies in mammals, playing pivotal roles in processes ranging from digestion and blood clotting to neurotransmission and inflammation. Their catalytic activity relies on a highly conserved serine nucleophile within a catalytic triad. The dysregulation of serine hydrolase activity is linked to a multitude of diseases, including metabolic disorders, neurodegenerative diseases, and cancer, making them attractive targets for therapeutic intervention and diagnostic probe development.

Activity-based protein profiling has emerged as a powerful chemical proteomics strategy to study the functional state of enzymes in complex biological systems. This approach utilizes chemical probes that covalently bind to the active site of an enzyme, allowing for its detection, quantification, and identification. The ideal chemical probe exhibits high potency, selectivity, and cell permeability, and often incorporates a reporter tag or a bioorthogonal handle for downstream analysis.

Isoamyl 2-Octynoate: A Profile of a Putative Probe

Isoamyl 2-octynoate (I2O) is a relatively simple molecule, consisting of a C8 acetylenic fatty acid esterified to an isoamyl alcohol[1]. Its potential as a chemical probe is predicated on the following structural and mechanistic considerations:

  • The Acetylenic "Warhead": The carbon-carbon triple bond in the 2-position of the octynoic acid chain is the key reactive element. This electron-rich system is susceptible to nucleophilic attack by the active site serine of a hydrolase. This interaction can lead to the formation of a stable covalent adduct, thereby irreversibly inactivating the enzyme. This mechanism is characteristic of "suicide inhibitors," where the enzyme's own catalytic activity transforms the inhibitor into a reactive species.

  • Lipophilicity and Cell Permeability: The ester and hydrocarbon chain contribute to the molecule's lipophilicity, which is expected to facilitate its passage across cell membranes, enabling the probing of intracellular enzymes.

  • Structural Mimicry: The fatty acid-like structure of I2O suggests that it may be recognized and processed by enzymes involved in lipid metabolism, such as lipases and FAAH.

Head-to-Head Comparison: I2O vs. Established Serine Hydrolase Probes

To benchmark the potential performance of isoamyl 2-octynoate, it is essential to compare it against well-characterized chemical probes targeting serine hydrolases, particularly FAAH. The following table summarizes the key features of I2O and its principal alternatives.

Probe/InhibitorTarget(s)Mechanism of ActionPotency (IC50/Ki)Key Features & Limitations
Isoamyl 2-Octynoate (I2O) Putative: Serine Hydrolases (e.g., FAAH, Lipases)Hypothesized: Irreversible, mechanism-based covalent modification of the active site serine.Not yet determined.Simple structure, likely cell-permeable. Lack of a reporter tag necessitates indirect detection methods. Selectivity profile is unknown.
Methyl Arachidonyl Fluorophosphonate (MAFP) Broad-spectrum Serine Hydrolases (including FAAH, MAGL, PLA2)Irreversible covalent modification of the active site serine via the fluorophosphonate electrophile.FAAH: IC50 = 0.33 nM; MAGL: IC50 = 26 nM; cPLA2: IC50 = 500 nM[2].Broad reactivity allows for profiling of multiple enzymes simultaneously. Lack of selectivity can complicate the study of a single target.
URB597 Primarily FAAHIrreversible carbamoylation of the active site serine.IC50 = 4.6 nM (rat brain membranes)[3].Highly potent and selective for FAAH. Widely used in preclinical studies. Can exhibit off-target effects at higher concentrations[4].
OL-135 Primarily FAAHReversible covalent modification of the active site serine.Cellular IC50s in the nanomolar range[5].Reversible inhibition can be advantageous for certain experimental designs. Disrupts contextual fear conditioning in rats[6][7].
PF-3845 Highly selective for FAAHIrreversible carbamoylation of the active site serine.Ki = 0.23 µM[8].Exceptionally high selectivity for FAAH over other serine hydrolases[8][9]. Long duration of action in vivo[10].

Experimental Design: Protocols for Benchmarking Probe Performance

To validate and benchmark the performance of isoamyl 2-octynoate as a chemical probe, a series of well-defined experiments are necessary. The following protocols provide a framework for such an investigation.

Experimental Workflow for Probe Characterization

Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Profiling cluster_selectivity Selectivity Profiling enz_assay Enzyme Activity Assay (e.g., FAAH) ic50 IC50 Determination enz_assay->ic50 Vary [I2O] kinetics Kinetic Analysis (Time- and Concentration-Dependence) ic50->kinetics Detailed Mechanistic Study comp_abpp Competitive ABPP with Broad-Spectrum Probe (e.g., MAFP) ic50->comp_abpp Validated Potency cell_culture Intact Cell Treatment with I2O abpp Activity-Based Protein Profiling (ABPP) cell_culture->abpp click_chem Click Chemistry (if alkyne tag is used) abpp->click_chem Optional: Requires alkyne-tagged I2O gel_analysis In-gel Fluorescence/ Western Blot abpp->gel_analysis ms_analysis LC-MS/MS for Target Identification gel_analysis->ms_analysis proteome_profiling Proteome-wide LC-MS/MS Analysis comp_abpp->proteome_profiling

Caption: Workflow for characterizing isoamyl 2-octynoate as a chemical probe.

Protocol 1: In Vitro FAAH Activity Assay

This protocol is designed to determine the potency (IC50) of isoamyl 2-octynoate against FAAH.

  • Preparation of Reagents:

    • FAAH Assay Buffer: 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA[11].

    • Recombinant Human FAAH: Dilute to the working concentration in FAAH Assay Buffer[11].

    • FAAH Substrate: Prepare a stock solution of a fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide) in a suitable solvent (e.g., ethanol)[11].

    • Isoamyl 2-Octynoate (I2O): Prepare a stock solution in DMSO and create a serial dilution series.

  • Assay Procedure:

    • In a 96-well microplate, add the FAAH enzyme to each well.

    • Add varying concentrations of I2O (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the FAAH substrate to all wells.

    • Monitor the increase in fluorescence over time using a microplate reader (e.g., λex = 360 nm, λem = 465 nm for AMC-based substrates) in kinetic mode[12].

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) for each inhibitor concentration.

    • Plot the percentage of FAAH activity versus the logarithm of the I2O concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Activity-Based Protein Profiling (ABPP)

This protocol outlines the steps for profiling the targets of I2O in a cellular context.

  • Cell Culture and Treatment:

    • Culture cells of interest (e.g., a cell line expressing high levels of FAAH) to ~80-90% confluency.

    • Treat the cells with varying concentrations of I2O or a vehicle control for a specified time (e.g., 1-4 hours) in serum-free media.

  • Cell Lysis and Proteome Preparation:

    • Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Competitive ABPP with a Tagged Probe:

    • To the cell lysates, add a broad-spectrum serine hydrolase probe with a reporter tag (e.g., a fluorophore or biotin-tagged fluorophosphonate probe)[13][14].

    • Incubate the lysates with the tagged probe to label the remaining active serine hydrolases.

  • Analysis:

    • In-gel Fluorescence Scanning: Separate the proteomes by SDS-PAGE and visualize the fluorescently labeled proteins using a gel scanner. A decrease in the fluorescence intensity of a band in the I2O-treated samples compared to the control indicates that I2O has inhibited that particular enzyme.

    • Western Blotting: For biotin-tagged probes, after SDS-PAGE and transfer to a membrane, detect the labeled proteins using streptavidin-HRP.

    • LC-MS/MS for Target Identification: For a more comprehensive analysis, the biotin-labeled proteins can be enriched using streptavidin beads, digested, and identified by mass spectrometry[14].

Signaling Pathway Context: FAAH in the Endocannabinoid System

Endocannabinoid_System cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_degradation Degradation Pathway anandamide Anandamide (AEA) (Endocannabinoid) cb1_receptor CB1 Receptor anandamide->cb1_receptor faah FAAH anandamide->faah Hydrolysis calcium_channel Ca2+ Channel cb1_receptor->calcium_channel Inhibits neurotransmitter_release Neurotransmitter Release calcium_channel->neurotransmitter_release Triggers membrane_lipids Membrane Lipids synthesis_enzymes Synthesis Enzymes membrane_lipids->synthesis_enzymes anandamide_synthesis AEA Synthesis synthesis_enzymes->anandamide_synthesis anandamide_synthesis->anandamide Retrograde Signaling arachidonic_acid Arachidonic Acid faah->arachidonic_acid ethanolamine Ethanolamine faah->ethanolamine i2o Isoamyl 2-Octynoate (Putative Probe) i2o->faah Inhibits

Caption: The role of FAAH in the endocannabinoid signaling pathway and the putative inhibitory action of isoamyl 2-octynoate.

Conclusion and Future Directions

While direct experimental evidence for the use of isoamyl 2-octynoate as a chemical probe is currently limited, its structural characteristics strongly suggest its potential as an irreversible inhibitor of serine hydrolases, such as FAAH. This guide provides a comprehensive framework for its evaluation, from initial in vitro potency determination to cellular target profiling and selectivity analysis.

The key to establishing isoamyl 2-octynoate as a valuable research tool lies in rigorous experimental validation. By following the outlined protocols, researchers can systematically characterize its performance and compare it to established probes. A significant advancement would be the synthesis of an analog of isoamyl 2-octynoate that incorporates a "click chemistry" handle, such as a terminal alkyne or an azide. This would enable more direct and sensitive detection of its protein targets using bioorthogonal ligation reactions, further enhancing its utility in activity-based protein profiling.

As our understanding of the intricate roles of serine hydrolases in health and disease continues to expand, the development of novel and selective chemical probes will remain a critical endeavor. Isoamyl 2-octynoate represents a promising, yet unvalidated, candidate in this field, and the systematic benchmarking proposed herein will be instrumental in defining its place in the chemical biology toolbox.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 110542, Isoamyl 2-octynoate. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]

  • Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. [Link]

  • Mileni, M., Johnson, D. S., Wang, C., Lonsdale, J. N., Kamtekar, S., Schlosburg, J. E., ... & Cravatt, B. F. (2010). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 107(16), 7282-7287. [Link]

  • Naidu, P. S., Booker, L., M-C, S., & Lichtman, A. H. (2007). Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms. British journal of pharmacology, 152(5), 683–691. [Link]

  • Speers, A. E., & Cravatt, B. F. (2004). Activity-based protein profiling in vivo using a copper (I)-catalyzed azide-alkyne [3+ 2] cycloaddition. Journal of the American Chemical Society, 126(15), 4736-4737. [Link]

  • van der Vliet, D., Chameau, P. J., Pots, H., Ogasawara, D., van der Wel, T., Mulder, M. T., ... & van der Stelt, M. (2015). Comparative analysis of click chemistry mediated activity-based protein profiling in cell lysates. Molecules, 20(5), 8756-8769. [Link]

  • Booker, L., Kinsey, S. G., Abdullah, R. A., Blankman, J. L., Long, J. Z., Ezzili, C., ... & Lichtman, A. H. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485–2496. [Link]

Sources

Comparative

Comparative Guide: Isoamyl 2-Octynoate in High-Value Applications

Subtitle: From Green Note Fragrance to Heterocyclic Scaffold: A Technical Review for Research & Development Executive Summary Isoamyl 2-octynoate (CAS: 68555-60-2), often referred to in the trade as Isoamyl Heptine Carbo...

Author: BenchChem Technical Support Team. Date: February 2026

Subtitle: From Green Note Fragrance to Heterocyclic Scaffold: A Technical Review for Research & Development

Executive Summary

Isoamyl 2-octynoate (CAS: 68555-60-2), often referred to in the trade as Isoamyl Heptine Carbonate, occupies a critical niche at the intersection of olfactory chemistry and heterocyclic synthesis.[1] While historically valued for its diffusive "green" and violet-leaf character in perfumery, its electrophilic alkyne core makes it a potent "Michael Acceptor" synthon for drug discovery.[1]

This guide objectively evaluates Isoamyl 2-octynoate against its primary analog, Methyl 2-octynoate (MHC) , and details its utility in synthesizing privileged medicinal scaffolds (pyrazoles and isoxazoles).[1]

Part 1: Comparative Performance Analysis

In both fragrance and synthesis, the choice between the Methyl and Isoamyl esters is dictated by lipophilicity and volatility .[1] The Isoamyl chain imparts higher hydrophobicity (


) and lower vapor pressure, altering both the scent longevity and the solubility profile in organic synthesis.[1]
Table 1: Technical Comparison of 2-Octynoate Esters
FeatureIsoamyl 2-Octynoate Methyl 2-Octynoate (MHC) Implication for R&D
CAS Number 68555-60-2111-12-6Verify inventory; distinct regulatory IDs.[1]
Odor Profile Green, leafy, violet, fruity-waxy (softer).[1]Sharp, dry, powerful violet-leaf, vegetable.[1]Isoamyl is less "harsh," suitable for modern green accords.[1]
Substantivity High (Lower volatility).Moderate (High volatility).Isoamyl persists longer on skin/substrate.[1]
Lipophilicity High (C5 chain).Low (C1 chain).Isoamyl is preferred for lipophilic drug delivery systems.
Sensitization High Risk (Strong Sensitizer).High Risk (Established Allergen).[2]Both require strict containment (see Safety).
Reactivity Slower nucleophilic attack (steric bulk).Fast nucleophilic attack.[1]Isoamyl offers better control in rapid exothermic reactions.[1]
Part 2: Medicinal Chemistry Applications (The Synthon)

For drug development professionals, Isoamyl 2-octynoate is not merely a fragrance; it is a functionalized alkyne building block .[1] The


-acetylenic ester moiety serves as a versatile dipole for 1,3-dipolar cycloadditions and a dielectrophile for binucleophiles.[1]
Primary Application: Synthesis of N-Heterocycles

The most high-yield application is the synthesis of Pyrazolones and Isoxazoles —scaffolds found in NSAIDs (e.g., Phenylbutazone) and antimicrobial agents.[1]

Mechanism: The reaction proceeds via a tandem sequence:

  • Michael Addition: The nucleophile (hydrazine/hydroxylamine) attacks the

    
    -carbon of the triple bond.[1]
    
  • Cyclization: The resulting enamine intermediate attacks the ester carbonyl, releasing isoamyl alcohol.[1]

HeterocycleSynthesis Figure 1: Mechanistic Pathway for Pyrazolone Synthesis Substrate Isoamyl 2-Octynoate (Electrophile) Intermediate Michael Adduct (Enamine Intermediate) Substrate->Intermediate Step 1: Michael Addition (Exothermic) Reagent Hydrazine Hydrate (Binucleophile) Reagent->Intermediate Product 3-Pentyl-pyrazol-5-one (Heterocyclic Scaffold) Intermediate->Product Step 2: Cyclization (- ROH) Byproduct Isoamyl Alcohol (Leaving Group) Intermediate->Byproduct

Part 3: Experimental Protocol

Objective: Synthesis of 3-pentyl-1H-pyrazol-5(4H)-one using Isoamyl 2-octynoate. Rationale: This protocol demonstrates the "Self-Validating" nature of the reaction. The starting material is an oil; the product is a crystalline solid.[1] The transition from liquid to precipitate confirms reaction progress.[1]

Materials:
  • Isoamyl 2-octynoate (10 mmol, ~2.24 g)[1]

  • Hydrazine Hydrate (80% aq., 12 mmol, slight excess)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Cat.[1] amount, optional to accelerate)

Step-by-Step Methodology:
  • Preparation: In a 50 mL round-bottom flask, dissolve Isoamyl 2-octynoate in Ethanol (15 mL). Ensure the solution is clear (homogenous).

  • Addition: Cool the flask to 0°C (ice bath). Add Hydrazine Hydrate dropwise over 10 minutes.[1]

    • Expert Insight: The reaction is exothermic.[1] Rapid addition can cause "runaway" side reactions (dimerization).

  • Reflux: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–4 hours .

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The UV-active alkyne spot (starting material) should disappear.

  • Isolation (Self-Validation): Cool the reaction mixture to room temperature.

    • Observation: A white to off-white precipitate should form (the pyrazolone).[1] If no precipitate forms, concentrate the solvent by 50% on a rotary evaporator and cool to 4°C.

  • Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) to remove residual Isoamyl alcohol and hydrazine.

  • Yield Calculation: Dry under vacuum. Expected yield: 75–85%.[1]

Part 4: Safety & Toxicology (The "Michael Acceptor" Risk)

Both Isoamyl and Methyl 2-octynoate are skin sensitizers .[1] This biological activity is directly linked to their chemical utility: the same electrophilic triple bond that builds drugs also reacts with skin proteins.[1]

Sensitization Mechanism

The compound acts as a hapten .[1] It binds covalently to nucleophilic amino acid residues (Cysteine-SH, Lysine-NH2) in skin proteins, forming an antigen complex that triggers the immune system.[1]

Sensitization Figure 2: Mechanism of Skin Sensitization (Allergic Contact Dermatitis) Compound Isoamyl 2-Octynoate (Hapten) Complex Protein-Hapten Conjugate (Antigen) Compound->Complex Covalent Binding (Michael Addition) SkinProtein Skin Protein (Nucleophile: -SH, -NH2) SkinProtein->Complex Immune T-Cell Response (Contact Dermatitis) Complex->Immune Immune Recognition

[1][3] Handling Guidelines:

  • Containment: Weigh and transfer in a fume hood.

  • PPE: Nitrile gloves are insufficient for prolonged contact with alkynoates.[1] Double-gloving or using laminate gloves is recommended.[1]

  • Decontamination: Spills should be treated with a nucleophilic solution (e.g., dilute sodium bisulfite) to quench the alkyne before cleaning.

References
  • RIFM Expert Panel. (2006). Monograph on Methyl 2-octynoate. Research Institute for Fragrance Materials.[1] [1]

  • Australian Government (AICIS). (2022).[1] Evaluation statement: Octynoic and nonynoic acid esters. Industrial Chemicals Environmental Management Standard.

  • Organic Chemistry Portal. (2023). Synthesis of Pyrazoles and Pyrazolones.

  • PubChem. (2024).[1] Compound Summary: Isoamyl 2-octynoate (CAS 68555-60-2).[1] National Library of Medicine.[1] [1]

  • The Good Scents Company. (2023).[1] Odor Profile: Methyl 2-octynoate.[1]

Sources

Validation

A Comparative Guide to the Development and Validation of an Assay for Isoamyl 2-Octynoate

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and other critical compounds is the bedrock of reliable and reproduci...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs), intermediates, and other critical compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for the assay of isoamyl 2-octynoate, a key intermediate in various synthetic pathways. We will explore the development and validation of a primary gas chromatography (GC) method and compare its performance characteristics with a high-performance liquid chromatography (HPLC) alternative, grounding our discussion in established regulatory frameworks such as the ICH Q2(R1) and USP <1225> guidelines.

The Analytical Challenge: Properties of Isoamyl 2-Octynoate

Isoamyl 2-octynoate is an ester characterized by a terminal alkyne group. While specific physical properties are not widely published, by analogy to similar esters like isoamyl octanoate, it is expected to be a relatively non-polar, volatile liquid with good solubility in organic solvents.[1] The presence of the alkyne functional group and the overall volatility of the molecule are key considerations in the selection of an appropriate analytical method.

Method Selection: Gas Chromatography as the Primary Choice

Given the anticipated volatility of isoamyl 2-octynoate, Gas Chromatography (GC) emerges as the most suitable analytical technique for its quantification.[2] Specifically, a GC system equipped with a Flame Ionization Detector (FID) offers a robust and sensitive method for this type of analyte.

Causality behind the choice of GC-FID:

  • Volatility: GC is inherently designed for the analysis of volatile and semi-volatile compounds. Isoamyl 2-octynoate's expected properties align perfectly with the capabilities of this technique.

  • FID Sensitivity: The Flame Ionization Detector is highly sensitive to organic compounds containing carbon-hydrogen bonds, providing excellent detection limits for isoamyl 2-octynoate.

  • Robustness: GC-FID is a well-established, reliable, and cost-effective technique widely available in analytical laboratories.[3]

  • Direct Analysis: Unlike HPLC, which may require derivatization for compounds with poor chromophores, GC-FID allows for the direct analysis of isoamyl 2-octynoate without the need for additional sample preparation steps that could introduce variability.[4][5]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

While GC is the preferred method, an HPLC-based assay can be developed as an alternative or for orthogonal testing. However, the alkyne group in isoamyl 2-octynoate does not possess a strong UV chromophore, making detection by standard UV-Vis detectors challenging.[4][5]

Considerations for an HPLC method:

  • Derivatization: To enhance UV absorbance, pre-column derivatization could be employed. However, this adds complexity, time, and potential for error to the analytical workflow.

  • Alternative Detectors: An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be used for detection, as they do not rely on the analyte's chromophoric properties.

  • Stationary Phase: A reversed-phase C18 column would likely be suitable, given the non-polar nature of the analyte.

The inherent simplicity, directness, and sensitivity of GC-FID make it the superior choice for the routine assay of isoamyl 2-octynoate. The remainder of this guide will focus on the development and validation of this primary method.

Development and Validation of a GC-FID Assay for Isoamyl 2-Octynoate

The objective of an analytical procedure's validation is to show that it is appropriate for its intended use.[6][7] The validation of the isoamyl 2-octynoate assay will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][8]

Experimental Workflow

Assay_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_validation Method Validation Standard Standard Preparation GC_System Gas Chromatograph with FID Standard->GC_System Sample Sample Preparation Sample->GC_System Data_Acquisition Data Acquisition GC_System->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision (Repeatability & Intermediate) Data_Acquisition->Precision Range Range Data_Acquisition->Range Robustness Robustness Data_Acquisition->Robustness LLOQ Limit of Quantitation Data_Acquisition->LLOQ

Caption: Workflow for the development and validation of the isoamyl 2-octynoate GC-FID assay.

Detailed Experimental Protocol: GC-FID Method

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

2. Chromatographic Conditions:

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused-silica capillary column (e.g., DB-5 or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of isoamyl 2-octynoate reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to cover the expected concentration range of the samples.

  • Sample Solution: Accurately weigh a quantity of the sample expected to contain about 25 mg of isoamyl 2-octynoate into a 25 mL volumetric flask. Dissolve and dilute to volume with the solvent.

Validation Parameters and Acceptance Criteria

The following validation parameters will be assessed according to ICH Q2(R1) guidelines.[6][9]

1. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[10]

  • Protocol:

    • Inject the solvent blank to demonstrate no interfering peaks at the retention time of isoamyl 2-octynoate.

    • Inject a solution of the reference standard to determine the retention time.

    • Inject a sample solution to confirm the absence of interfering peaks from the matrix.

    • If available, inject solutions of known impurities or degradation products to demonstrate separation from the main analyte peak.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks from the blank, placebo (if applicable), and known impurities. Peak purity analysis using a mass spectrometer (GC-MS) can provide additional confirmation.

2. Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol:

    • Prepare a series of at least five concentrations of the isoamyl 2-octynoate reference standard, typically ranging from 50% to 150% of the target assay concentration.

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be close to zero.

3. Accuracy

The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Perform the assay on a sample of known concentration (e.g., a previously validated batch) or by spiking a placebo with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicates at each concentration level.

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each concentration level.

4. Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.

  • Repeatability (Intra-assay Precision):

    • Protocol: Analyze six replicate samples of the same batch at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 1.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD over the different conditions should be ≤ 2.0%.

5. Range

The range of an analytical procedure is the interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Protocol: The range is determined from the linearity, accuracy, and precision data.

  • Acceptance Criteria: The validated range is typically 80% to 120% of the test concentration for the assay of a drug substance or finished product.[6][11]

6. Limit of Quantitation (LOQ)

The quantitation limit of an individual analytical procedure is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Protocol: The LOQ can be determined by:

    • Signal-to-noise ratio: A signal-to-noise ratio of 10:1 is generally accepted.

    • Standard deviation of the response and the slope: LOQ = (10 * σ) / S, where σ is the standard deviation of the response and S is the slope of the calibration curve.

  • Acceptance Criteria: The precision at the LOQ should be demonstrated with an RSD of ≤ 10%.

7. Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

  • Protocol: Intentionally vary critical method parameters one at a time, such as:

    • Oven temperature (± 2°C)

    • Injector temperature (± 5°C)

    • Carrier gas flow rate (± 0.1 mL/min)

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the assay results should not be significantly affected.

Summary of Validation Parameters and a Comparison of GC-FID and HPLC-ELSD
Validation ParameterGC-FID (Proposed Method)HPLC-ELSD (Alternative Method)Justification for Preference
Specificity High, based on retention time. Can be confirmed with GC-MS.Moderate, potential for co-elution with matrix components.GC offers superior resolution for volatile compounds, reducing the risk of interferences.
Linearity (r²) Typically ≥ 0.999Often non-linear, may require a quadratic fit.GC-FID provides a wider linear dynamic range.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods can be accurate, but GC-FID is less prone to matrix effects.
Precision (RSD) Repeatability ≤ 1.0%, Intermediate ≤ 2.0%Repeatability ≤ 1.5%, Intermediate ≤ 2.5%GC-FID generally exhibits better precision due to fewer sample handling steps.
LOQ Low ng rangeMid to high ng rangeGC-FID is typically more sensitive for volatile, non-chromophoric analytes.
Robustness HighModerate, sensitive to mobile phase composition and temperature.GC methods are often more robust for routine analysis of this compound type.

Conclusion: A Self-Validating System for Reliable Analysis

The development and validation of an analytical method is not merely a checklist of experiments. It is the creation of a self-validating system that ensures the reliability and integrity of the data generated. The proposed GC-FID method for the assay of isoamyl 2-octynoate, when validated according to the principles outlined in this guide, provides a robust, sensitive, and specific system for its intended purpose.

While alternative methods such as HPLC-ELSD exist, the inherent properties of isoamyl 2-octynoate make GC-FID the superior choice, offering a more straightforward, reliable, and cost-effective analytical solution. The causality behind each experimental choice and validation parameter is grounded in the scientific principles of analytical chemistry and the rigorous standards set forth by regulatory bodies. By following this comprehensive approach, researchers can be confident in the quality and consistency of their analytical results for isoamyl 2-octynoate.

References

  • Fanska, C. B., Byerley, T. J., & Eick, J. D. (1991). Indirect determination of isocyanates by gas chromatography. Journal of Chromatography A, 537(1-2), 357-364. [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Li, W., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 485. [Link]

  • Silva, M. M., et al. (2008). Analytical methods for identification and determination of some cosmetics ingredients. [Link]

  • ResearchGate. (PDF) Gas Chromatographic Quantification of Fatty Acid Methyl Esters: Flame Ionization Detection vs. Electron Impact Mass Spectrometry. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Scribd. 2005 - ICH Q2 (R1) Validation of Analytical Procedures - Text and Methodology. [Link]

Sources

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